ILK-IN-3
Description
Properties
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O/c1-17-7-4-2-6(3-5-7)13-14-8-9(11)15-16-10(8)12/h2-5H,1H3,(H5,11,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRNTYHAOBVOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(NN=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415318, DTXSID00903507 | |
| Record name | MLS000737992 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_4187 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6975-75-3 | |
| Record name | MLS000737992 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000737992 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ILK-IN-3 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that functions as a critical signaling node in cancer cells. It integrates signals from the extracellular matrix via integrins with intracellular pathways, influencing a wide array of cellular processes including proliferation, survival, migration, and angiogenesis. Due to its overexpression in numerous malignancies and its central role in tumorigenesis, ILK has emerged as a promising therapeutic target. This guide provides a detailed overview of the mechanism of action of ILK-IN-3, a small molecule inhibitor of ILK, in cancer cells. This compound is also widely known in scientific literature as QLT0267.
Core Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting the kinase function of ILK. This inhibition sets off a cascade of downstream effects that disrupt key oncogenic signaling pathways.
The primary mechanism of this compound is the inhibition of the catalytic activity of ILK. This prevents the phosphorylation of its downstream substrates, thereby attenuating the signaling pathways that promote cancer cell survival and proliferation.
Signaling Pathways Modulated by this compound
This compound's therapeutic potential stems from its ability to modulate several critical signaling pathways that are frequently dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. ILK is a key upstream activator of Akt, specifically phosphorylating it at the Ser473 residue. This compound, by inhibiting ILK, prevents this phosphorylation event, leading to the inactivation of Akt and the subsequent downregulation of the entire PI3K/Akt/mTOR signaling cascade.
GSK-3β Signaling
Glycogen synthase kinase-3β (GSK-3β) is a multi-functional serine/threonine kinase that, when active, can promote apoptosis and inhibit proliferation. Akt, when activated by ILK, phosphorylates and inactivates GSK-3β. By inhibiting ILK and subsequently Akt, this compound leads to the dephosphorylation and activation of GSK-3β, thereby promoting its tumor-suppressive functions.
Hippo Pathway
The Hippo pathway is a critical tumor suppressor pathway that controls organ size and cell proliferation by inhibiting the transcriptional co-activators YAP and TAZ. ILK has been shown to negatively regulate the Hippo pathway. Pharmacological inhibition of ILK with QLT0267 (this compound) leads to the activation of the Hippo pathway, resulting in the suppression of YAP/TAZ activity in cancer cells.
ILK-IN-3: An In-Depth Technical Guide to a Potent Integrin-Linked Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Integrin-Linked Kinase (ILK) has emerged as a critical node in intracellular signaling pathways, governing a spectrum of cellular processes including proliferation, survival, and migration. Its dysregulation is frequently implicated in the pathogenesis and progression of various cancers, making it a compelling target for therapeutic intervention. ILK-IN-3, also known as QLT0267, is a potent and selective small molecule inhibitor of ILK. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and methodologies for its preclinical evaluation. Detailed experimental protocols and visual representations of key signaling pathways and workflows are presented to facilitate further research and drug development efforts centered on this promising anti-cancer agent.
Introduction to Integrin-Linked Kinase (ILK)
Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that functions as a central component of a multi-protein complex at focal adhesions.[1][2] This complex, often referred to as the ILK-PINCH-Parvin (IPP) complex, serves as a crucial scaffold connecting the extracellular matrix (ECM) to the intracellular actin cytoskeleton via integrin receptors.[1] Beyond its structural role, ILK is a key signaling molecule that integrates signals from the ECM and growth factors to regulate downstream pathways pivotal for cell function and fate.[2]
The ILK signaling cascade is initiated by the binding of integrins to the ECM, leading to the recruitment and activation of ILK. Once active, ILK phosphorylates a number of key downstream effectors, most notably Akt (also known as Protein Kinase B) at serine 473 (Ser473) and Glycogen Synthase Kinase 3β (GSK3β) at serine 9 (Ser9).[2][3] The phosphorylation of Akt at Ser473 is a critical step in its full activation, which in turn promotes cell survival, proliferation, and growth by inhibiting pro-apoptotic proteins and activating mTOR signaling.[3] The phosphorylation and subsequent inhibition of GSK3β by ILK leads to the stabilization of proteins such as β-catenin and cyclin D1, promoting cell cycle progression and proliferation.[2] Given its central role in these oncogenic pathways, ILK is an attractive target for the development of novel cancer therapeutics.
This compound (QLT0267): A Potent ILK Inhibitor
This compound (also known as QLT0267) is a small molecule inhibitor that demonstrates high potency and selectivity for ILK. Its inhibitory action disrupts the ILK signaling cascade, leading to a reduction in the phosphorylation of downstream targets like Akt and GSK3β. This ultimately results in decreased cancer cell proliferation, survival, and tumor growth.[4][5]
Chemical Structure
The chemical structure of this compound is provided below.
Chemical Name: 4-((4-methoxyphenyl)diazenyl)-1H-pyrazole-3,5-diamine[6] CAS Number: 866409-68-9[5] Molecular Formula: C₁₀H₁₂N₆O[5] Molecular Weight: 232.24 g/mol [5]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound (QLT0267).
In Vitro Activity
| Target/Cell Line | Assay Type | IC₅₀/ED₅₀ | Reference(s) |
| Integrin-Linked Kinase (ILK) | Cell-free radiometric kinase assay | 26 nM | [6][7] |
| Thyroid Cancer Cell Lines (mean) | Cell Growth Assay | ~3 µM | [7] |
| LCC6 (Breast Cancer) | Cell Viability (Alamar Blue) | ~30 µM | [4] |
| LCC6Her2 (Breast Cancer) | Cell Viability (Alamar Blue) | ~30 µM | [4] |
| SKBR-3 (Breast Cancer) | Cell Viability (Alamar Blue) | ~71 µM | [4] |
| KPL-4 (Breast Cancer) | Cell Viability (Alamar Blue) | ~40 µM | [4] |
| BT-474 (Breast Cancer) | Cell Viability (Alamar Blue) | ~60 µM | [4] |
| MDA-MB-468 (Breast Cancer) | Cell Viability (Alamar Blue) | ~25 µM | [4] |
| MCF-7 (Breast Cancer) | Cell Viability (Alamar Blue) | ~10 µM | [4] |
| LCC6 (Breast Cancer) | P-Akt (Ser473) Inhibition | ~11 µM (in combination with Docetaxel) | [4] |
| LCC6Her2 (Breast Cancer) | P-Akt (Ser473) Inhibition | ~130 µM (in combination with Docetaxel) | [4] |
Kinase Selectivity
This compound (QLT0267) exhibits significant selectivity for ILK over a panel of other kinases.[6][7]
| Kinase | Selectivity Fold (over ILK) |
| CK2, CSK, DNA-PK, PIM1, Akt, PKC | >1,000-fold |
| ERK1, GSK3β, LCK, PKA, p70S6K, RSK1 | >100-fold |
In Vivo Activity
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference(s) |
| LCC6 Breast Cancer | Orthotopic Xenograft (NCR Nude Mice) | 200 mg/kg, p.o., daily for 28 days | Inhibition of tumor growth | [5] |
| DRO Thyroid Cancer | Xenograft | 50 and 100 mg/kg, p.o. | Tumor growth inhibition, reduced p-Akt, induced apoptosis, reduced mean vascular density | [7] |
Pharmacokinetics
A pharmacokinetic study of QLT0267 in mice following a single oral dose of 200 mg/kg revealed the following:[4]
| Parameter | Value |
| Time to Peak Serum Concentration (Tmax) | 2 hours |
| Clearance | >90% eliminated by 6 hours |
| AUC₀₋₂₄ₕ | 37,809 ng/ml per hr |
Signaling Pathways and Experimental Workflows
ILK Signaling Pathway
The following diagram illustrates the central role of ILK in mediating signaling from the extracellular matrix to downstream effectors that regulate cell survival, proliferation, and motility. This compound acts by directly inhibiting the kinase activity of ILK, thereby blocking these downstream events.
Experimental Workflow: In Vitro Evaluation of this compound
The following diagram outlines a typical workflow for the in vitro characterization of this compound.
Experimental Protocols
ILK Radiometric Kinase Assay (General Protocol)
This protocol provides a framework for assessing the direct inhibitory activity of this compound on ILK. Specific concentrations and conditions may require optimization.
Materials:
-
Recombinant human ILK
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
-
ATP solution
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant ILK, and MBP substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of ILK inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell Viability Assay (Alamar Blue)
This assay measures the metabolic activity of cells as an indicator of cell viability.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
Alamar Blue® reagent
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
Add Alamar Blue® reagent to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the ED₅₀ value.
Western Blotting for Phospho-Akt (Ser473) and Phospho-GSK3β (Ser9)
This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream targets of ILK.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[5]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., LCC6 breast cancer cells)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank or relevant tissue of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like p-Akt).
Conclusion
This compound is a valuable research tool for investigating the role of ILK in cancer biology and a promising lead compound for the development of novel anti-cancer therapies. Its potent and selective inhibition of ILK leads to the disruption of key signaling pathways that drive tumor growth and survival. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting ILK with this compound and other next-generation inhibitors. Continued investigation into its mechanism of action, pharmacokinetic properties, and efficacy in various preclinical models will be crucial in advancing this therapeutic strategy towards clinical application.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. researchgate.net [researchgate.net]
- 3. Integrin-linked kinase (ILK): the known vs. the unknown and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Pharmacokinetic Profiles and Digital Quantification of Stained Tissue Microarrays as a Medium-Throughput, Quantitative Method for Measuring the Kinetics of Early Signaling Changes Following Integrin-Linked Kinase Inhibition in an In Vivo Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. QLT-0267 (QLT0267) | ILK inhibitor | Probechem Biochemicals [probechem.com]
ILK-IN-3: A Technical Overview of its Role and Inhibition of the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ILK-IN-3, a small molecule inhibitor of Integrin-Linked Kinase (ILK). It details its mechanism of action within the crucial PI3K/Akt signaling pathway, presents key quantitative data, and outlines detailed experimental protocols for its characterization.
Introduction to the PI3K/Akt Signaling Pathway and the Role of ILK
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in various human diseases, most notably cancer, making its components attractive targets for therapeutic intervention.[2]
Integrin-Linked Kinase (ILK) is a serine/threonine kinase that acts as a pivotal scaffold protein, connecting integrins to the actin cytoskeleton.[3][4] Upon activation by upstream signals, such as growth factors or cell adhesion to the extracellular matrix, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][3] ILK, through its pleckstrin homology (PH) domain, binds to PIP3 at the plasma membrane.[3] While the exact kinase activity of ILK has been a subject of debate, it is established that ILK plays a crucial role in the phosphorylation and subsequent full activation of Akt at serine residue 473 (Ser473), a key event for the propagation of downstream signaling.[4][5] Activated Akt then proceeds to phosphorylate a host of downstream targets, promoting cell survival and proliferation.[1]
Mechanism of Action of this compound
This compound is an inhibitor of Integrin-Linked Kinase.[6][7] Its primary mechanism of action involves the suppression of ILK's function, which in turn disrupts the PI3K/Akt signaling cascade. By inhibiting ILK, this compound prevents the efficient phosphorylation of Akt at Ser473.[5] This leads to a reduction in the activity of Akt and its downstream effectors, such as GSK3β and mTOR.[3][5] The ultimate consequence of this inhibition is a decrease in cell proliferation and survival, making this compound a compound of interest in cancer research.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Integrin-linked kinase (ILK): the known vs. the unknown and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
ILK-IN-3: A Technical Guide to its Impact on Cell Adhesion and Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Integrin-Linked Kinase (ILK) is a critical signaling protein that plays a pivotal role in the regulation of cell adhesion, migration, proliferation, and survival. Its dysregulation is implicated in various pathologies, including cancer metastasis. ILK-IN-3, a small molecule inhibitor of ILK, has emerged as a valuable tool for investigating the physiological and pathological functions of ILK and as a potential therapeutic agent. This technical guide provides an in-depth overview of the effects of this compound on cell adhesion and migration, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Introduction to Integrin-Linked Kinase (ILK) and this compound
Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that functions as a scaffold protein within focal adhesions, which are large protein complexes that link the actin cytoskeleton to the extracellular matrix (ECM). Through its interactions with the cytoplasmic tails of β-integrins and a host of other proteins, ILK is a central node in the signaling cascades that govern cell-matrix interactions.
This compound, also known as QLT0267, is a potent and selective small molecule inhibitor of ILK. By targeting the kinase activity of ILK, this compound provides a means to dissect the multifaceted roles of ILK in cellular processes and to explore its therapeutic potential.
The ILK Signaling Pathway in Cell Adhesion and Migration
ILK is a key mediator of signals from the extracellular matrix, transmitted through integrins, to the cell's interior, influencing cell behavior. The inhibition of ILK by this compound disrupts these signaling pathways, leading to alterations in cell adhesion and migration.
The binding of integrins to the ECM recruits ILK to focal adhesions. Once activated, ILK phosphorylates downstream targets, including Protein Kinase B (PKB/Akt) at Serine 473 and Glycogen Synthase Kinase 3β (GSK-3β) at Serine 9. The phosphorylation of Akt promotes cell survival and proliferation, while the phosphorylation and subsequent inhibition of GSK-3β leads to the stabilization of proteins like β-catenin, which can then translocate to the nucleus and activate gene transcription associated with cell proliferation and migration.
Furthermore, ILK influences the organization of the actin cytoskeleton, a critical component of the cellular machinery for movement. By modulating the activity of small GTPases such as Rac and Cdc42, ILK controls the formation of lamellipodia and filopodia, which are essential for cell motility.
Below is a diagram illustrating the central role of ILK in these signaling pathways.
Quantitative Effects of this compound on Cellular Processes
While direct quantitative data on the dose-dependent effects of this compound on cell adhesion and migration is not extensively consolidated in single studies, its impact on cell viability, a related and crucial parameter, has been documented. The following table summarizes the effective doses (ED) of this compound (QLT0267) required to decrease cell viability in various human breast cancer cell lines.
| Cell Line | ED₅₀ (μM) for Cell Viability Decrease |
| BT474 | ~71 |
| SKBR-3 | ~60 |
| KPL-4 | ~25 |
| MDA-MB-468 | ~20 |
| MCF-7 | ~15 |
| LCC6 | ~10 |
| LCC6Her2 | ~12 |
Data adapted from Kalra J, et al. Breast Cancer Res. 2009;11(3):R25.
It is important to note that treatment with this compound has been observed to cause a dramatic disruption of the normal filamentous-actin cellular architecture. This disruption of the cytoskeleton is a strong indicator of the inhibitor's effect on the machinery required for both stable cell adhesion and active cell migration.
Key Experimental Protocols
To assess the impact of this compound on cell adhesion and migration, several key in vitro assays are commonly employed. Detailed protocols for these experiments are provided below.
Cell Adhesion Assay (Fibronectin-Coated Plates)
This assay quantifies the ability of cells to adhere to an extracellular matrix protein, such as fibronectin, and can be used to determine the inhibitory effect of compounds like this compound.
Materials:
-
96-well tissue culture plates
-
Fibronectin solution (e.g., 10 µg/mL in PBS)
-
Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking
-
Cell suspension in serum-free medium
-
This compound at various concentrations
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS)
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with 50 µL of fibronectin solution and incubate overnight at 4°C. For negative control wells, coat with BSA solution.
-
The next day, wash the wells three times with sterile PBS to remove any unbound fibronectin.
-
Block non-specific binding by adding 100 µL of 1% BSA to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with sterile PBS.
-
Prepare a single-cell suspension of the desired cell line in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound (and a vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the adherent cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the wells with water and then stain with 100 µL of Crystal Violet solution for 20 minutes.
-
Wash the wells extensively with water to remove excess stain and allow the plate to air dry.
-
Solubilize the stain by adding 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
Unraveling the Antitumor Potential of ILK-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core antitumor activities of ILK-IN-3, a potent and orally active inhibitor of Integrin-Linked Kinase (ILK). By delving into its mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation, this document serves as a comprehensive resource for professionals in oncology research and drug development. This compound, also known as QLT0267, has demonstrated significant potential in preclinical cancer models, particularly in breast cancer, through its targeted inhibition of the ILK signaling pathway, a critical node in tumor progression, proliferation, and survival.
Core Mechanism of Action: Targeting a Key Oncogenic Kinase
Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that functions as a crucial scaffold protein within focal adhesions, connecting integrins to the actin cytoskeleton.[1] Its overexpression is a frequent observation in a multitude of cancers, where it plays a pivotal role in driving tumorigenesis through the activation of various signaling pathways, including the PI3K/Akt cascade.[2][3] this compound exerts its antitumor effects by directly inhibiting the kinase activity of ILK. This inhibition leads to a cascade of downstream effects, most notably the suppression of Akt phosphorylation at the Ser473 residue, a key step in the activation of the Akt signaling pathway, which is fundamental for cell survival and proliferation.[4][5]
In Vitro Antitumor Activity
This compound has demonstrated significant dose-dependent cytotoxic and cytostatic effects across a range of cancer cell lines. The primary mechanism of its in vitro activity is the induction of apoptosis and the inhibition of cell proliferation.
Quantitative In Vitro Data Summary
| Cell Line | Cancer Type | IC50 (Proliferation/Viability) | Reference |
| NPA187 | Papillary Thyroid Cancer | ~3 µM | [6] |
| DRO | Anaplastic Thyroid Cancer | Induces apoptosis | [6] |
| K4 | Anaplastic Thyroid Cancer | Induces apoptosis | [6] |
| LCC6 | Breast Cancer | Dose-dependent decrease | [4] |
| LCC6Her2 | Breast Cancer (Her2+) | Dose-dependent decrease | [4] |
| SKBR-3 | Breast Cancer (Her2+) | Dose-dependent decrease | [4] |
| KPL-4 | Breast Cancer (Her2+) | Dose-dependent decrease | [4] |
| BT-474 | Breast Cancer (Her2+) | Dose-dependent decrease | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Dose-dependent decrease | [4] |
| MCF-7 | Breast Cancer (ER+) | Dose-dependent decrease | [4] |
| A549 | Lung Cancer | Data available in source | [2] |
| H522 | Lung Cancer | Data available in source | [2] |
Note: Specific IC50 values for the breast cancer cell lines from the Kalra et al. (2009) study were described as "dose-dependent decreases" in the primary source.
In Vivo Antitumor Efficacy
The antitumor activity of this compound has been validated in several preclinical xenograft models, demonstrating its potential for in vivo therapeutic application.
Quantitative In Vivo Efficacy Data
| Tumor Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| DRO Mouse Xenograft | Anaplastic Thyroid Cancer | 100 mg/kg | Reduced tumor growth | [6] |
| U87MG Mouse Xenograft | Glioblastoma | Not specified | Reduced tumor volume and intratumoral blood vessel mass | [6] |
| Orthotopic LCC6 | Breast Cancer | 200 mg/kg, p.o., for 28 days (as QLT0267) | Inhibited tumor growth | |
| Orthotopic LCC6 | Breast Cancer | Combination with Docetaxel | Improved therapeutic effects compared to single agents |
Synergistic Interactions with Chemotherapy
A significant finding in the preclinical evaluation of this compound is its ability to act synergistically with conventional chemotherapeutic agents. Notably, in breast cancer models, the combination of this compound (QLT0267) with docetaxel resulted in enhanced cytotoxic activity.[4] This synergistic effect was associated with a three-fold decrease in the concentration of this compound required to achieve 50% inhibition of P-AKT and a significant disruption of the filamentous-actin cellular architecture.[4] These findings suggest that this compound may be a valuable component of combination therapies, potentially overcoming resistance and enhancing the efficacy of standard-of-care treatments.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits ILK, blocking downstream Akt and GSK3β signaling.
Caption: Preclinical workflow for evaluating this compound antitumor activity.
Detailed Experimental Protocols
Cell Viability Assay (Alamar Blue)
This protocol is based on the methodology described by Kalra et al. (2009).[4]
-
Cell Seeding: Plate breast cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in growth medium. Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.
-
Incubation with Reagent: Incubate for 4-6 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot Analysis for Phospho-Akt (Ser473)
This protocol is a standard method for assessing the inhibition of the ILK signaling pathway.
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) (e.g., from Cell Signaling Technology) overnight at 4°C with gentle agitation. A parallel blot should be incubated with an antibody for total Akt as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated Akt.
In Vivo Orthotopic Breast Cancer Xenograft Model
This protocol is based on the methodology described by Kalra et al. (2009) for evaluating the efficacy of QLT0267 (this compound).
-
Cell Line: Use a human breast cancer cell line, such as LCC6, stably transfected with a luciferase reporter gene for bioluminescence imaging.
-
Animal Model: Use female immunodeficient mice (e.g., NCr nude mice).
-
Tumor Implantation: Surgically implant 1x106 LCC6-luc cells into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using both caliper measurements and bioluminescence imaging. For imaging, inject the mice with luciferin and measure the light emission using an in vivo imaging system.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., ~100-200 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (formulated for oral gavage) at the desired dose (e.g., 200 mg/kg) daily. The control group receives the vehicle. For combination studies, a second group receives the chemotherapeutic agent (e.g., docetaxel), and a third group receives the combination.
-
Efficacy Assessment: Continue treatment for a defined period (e.g., 28 days). Monitor tumor volume and animal weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Statistical Analysis: Analyze the tumor growth data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the antitumor effects.
Conclusion
This compound is a promising antitumor agent that targets the ILK signaling pathway, a key driver of oncogenesis. Its ability to inhibit cell proliferation, induce apoptosis, and synergize with standard chemotherapies in preclinical models highlights its potential as a novel therapeutic strategy in oncology. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other ILK inhibitors for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jessica Kalra | Pharmsci [pharmsci.ubc.ca]
- 5. caymanchem.com [caymanchem.com]
- 6. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Impact of ILK-IN-3 on GSK3β and CDK5/p25: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the small molecule inhibitor ILK-IN-3, also known as QLT0267, and its effects on the activity of Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinase 5/p25 (CDK5/p25). This document is intended for researchers, scientists, and drug development professionals investigating the intricate signaling pathways governed by these kinases.
Executive Summary
This compound is a potent inhibitor of Integrin-Linked Kinase (ILK), a central component of cell adhesion and signaling pathways. While its primary target is ILK, emerging evidence demonstrates that this compound also modulates the activity of other critical kinases, including GSK3β and CDK5/p25. This guide summarizes the available quantitative data on these interactions, details relevant experimental methodologies, and provides visual representations of the underlying signaling networks to facilitate a comprehensive understanding of this compound's mechanism of action.
Quantitative Analysis of Kinase Inhibition
This compound has been shown to inhibit the activity of GSK3β and CDK5/p25. The following table summarizes the available quantitative data on the inhibitory effects of this compound at a concentration of 10 μM.[1]
| Kinase Target | Concentration of this compound | Remaining Activity (%) |
| GSK3α | 10 μM | 51% |
| GSK3β | 10 μM | 47% |
| CDK5/p25 | 10 μM | 95% |
Note: This data is based on in vitro kinase assays. Further studies are required to determine the precise IC50 values of this compound for these kinases.
Signaling Pathways and Mechanisms of Action
The interaction between this compound and the GSK3β and CDK5/p25 signaling pathways is multifaceted, involving both direct and indirect mechanisms.
The ILK-GSK3β Signaling Axis
Integrin-Linked Kinase (ILK) is a serine/threonine kinase that plays a crucial role in cell adhesion, proliferation, and survival. One of its key downstream targets is GSK3β. ILK phosphorylates GSK3β at the Serine 9 residue, leading to its inactivation. By inhibiting ILK, this compound is expected to decrease the phosphorylation of GSK3β, thereby increasing its activity. This indirect regulation is a critical aspect of this compound's cellular effects.
The CDK5/p25 and GSK3β Crosstalk
Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that is activated by its regulatory subunit, p35, or its truncated form, p25. The CDK5/p25 complex is implicated in various neurodegenerative diseases. Interestingly, research has revealed a direct interaction between p25 and GSK3β. The binding of p25 to GSK3β can lead to the activation of GSK3β. This crosstalk adds a layer of complexity to the signaling network, as both CDK5/p25 and GSK3β are involved in phosphorylating many of the same substrates, such as the tau protein. The significant inhibition of CDK5/p25 activity by this compound suggests a potential therapeutic avenue for conditions where this pathway is dysregulated.
Experimental Protocols
While the precise, detailed protocols used to generate the inhibition data for this compound against GSK3β and CDK5/p25 are not publicly available, this section outlines general, widely accepted methodologies for conducting in vitro kinase assays for these enzymes. These protocols can be adapted to test the inhibitory activity of compounds like this compound.
General Protocol for GSK3β Kinase Assay
This protocol is based on a luminescent kinase assay that measures the amount of ATP remaining in solution following a kinase reaction.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
Test compound (this compound)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound (this compound) in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase assay buffer, the GSK substrate peptide, and the diluted test compound.
-
Add the recombinant GSK3β enzyme to initiate the reaction. Include controls with no enzyme (background) and no inhibitor (maximum activity).
-
Add ATP to start the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and add the luminescent kinase assay reagent, which measures the amount of remaining ATP.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
References
exploring the function of ILK-IN-3 in apoptosis
An In-Depth Technical Guide to the Function of ILK-IN-3 in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that functions as a critical scaffold protein within focal adhesions. It plays a pivotal role in connecting the extracellular matrix (ECM) to the intracellular actin cytoskeleton via integrin receptors. Beyond its structural role, ILK is a key transducer in signaling pathways that regulate cell survival, proliferation, and migration. Overexpression and constitutive activation of ILK are frequently observed in a wide range of human cancers, where it contributes to tumorigenesis by suppressing programmed cell death, or apoptosis. This anti-apoptotic function makes ILK a compelling target for cancer therapy.
This compound, also known as QLT0267, is a potent and selective small molecule inhibitor of ILK. By targeting the kinase activity of ILK, this compound disrupts downstream pro-survival signaling, thereby re-sensitizing cancer cells to apoptotic stimuli. This guide provides a comprehensive technical overview of the mechanism of action of this compound, its quantifiable effects on cancer cells, and detailed protocols for key experimental assays used to evaluate its function in apoptosis.
Mechanism of Action: Disruption of the ILK-Mediated Survival Pathway
ILK exerts its primary anti-apoptotic effect through the activation of the Protein Kinase B (Akt) signaling pathway. In many cancer cells, particularly those with mutations in the tumor suppressor PTEN, the PI3K/ILK/Akt axis is constitutively active, promoting cell survival. ILK directly phosphorylates Akt on serine residue 473 (Ser-473), a crucial step for its full activation. Activated Akt then phosphorylates and inactivates several pro-apoptotic proteins, including BAD (a Bcl-2 family member) and Caspase-9, thereby inhibiting the intrinsic apoptotic cascade.
This compound functions by directly inhibiting the kinase activity of ILK. This action prevents the phosphorylation of Akt at Ser-473, leading to the inactivation of Akt and the cessation of its downstream survival signals. The loss of Akt activity relieves the inhibition on pro-apoptotic factors, ultimately tipping the cellular balance towards apoptosis. This cascade involves the activation of executioner caspases, such as Caspase-3 and Caspase-7, which cleave key cellular substrates like Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.
Quantitative Data Presentation
The efficacy of this compound (QLT0267) has been quantified across various cancer cell lines, demonstrating its potency in inhibiting ILK activity, suppressing cell viability, and inducing apoptosis.
Table 1: Inhibitory Potency of this compound (QLT0267)
| Parameter | Cell Line / System | IC50 / ED50 Value | Reference |
| ILK Kinase Activity | In vitro kinase assay | 26 nM | [1] |
| Cell Growth Inhibition | NPA187 (Papillary Thyroid) | ~3 µM | [1] |
| P-Akt (Ser-473) Suppression | LCC6 (Breast Cancer) | ~30 µM | [2] |
Table 2: Pro-Apoptotic Effects of this compound (QLT0267)
| Apoptotic Endpoint | Cell Line | Observation | Reference |
| Caspase-3/7 Activation | In vitro (Cell-based) | Time-dependent increase in activity, peaking at 12 hours post-treatment. | |
| Apoptosis (Sub-G1 Peak) | Glioblastoma Cells | Significant increase in the sub-G1 cell population detected by propidium iodide FACS analysis. | |
| General Apoptosis Induction | NPA187, DRO, K4 (Thyroid) | Confirmed induction of apoptosis. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pro-apoptotic function of this compound.
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Methodology
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.
-
Viable cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Western Blot Analysis of Protein Phosphorylation
Western blotting is used to detect specific proteins in a sample and is essential for monitoring changes in protein phosphorylation states, such as the phosphorylation of Akt at Ser-473.
Methodology
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to preserve phosphorylation states.
-
Protein Quantification: Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured samples onto an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is often preferred over non-fat milk.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt Ser473, anti-total-Akt, anti-cleaved-PARP) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film. Densitometry analysis can be used to quantify band intensity.
In Vitro ILK Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of ILK. It typically involves incubating purified ILK with a known substrate and radiolabeled ATP, then measuring the incorporation of the radioactive phosphate into the substrate.
Methodology
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl₂), a purified, active ILK enzyme, and a suitable substrate (e.g., Myelin Basic Protein, MBP, or a specific peptide substrate).
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding ATP, including a small amount of radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding 6x SDS-PAGE loading buffer.
-
Separation: Separate the reaction products by SDS-PAGE. The substrate protein will be separated from the unincorporated [γ-³²P]ATP.
-
Detection: Dry the gel and expose it to an X-ray film or a phosphor screen. The amount of radioactivity incorporated into the substrate band is proportional to the kinase activity.
-
Quantification: Quantify the band intensity using densitometry. Calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.
References
- 1. Using Pharmacokinetic Profiles and Digital Quantification of Stained Tissue Microarrays as a Medium-Throughput, Quantitative Method for Measuring the Kinetics of Early Signaling Changes Following Integrin-Linked Kinase Inhibition in an In Vivo Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
The Potential of ILK-IN-3 in Breast Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Integrin-Linked Kinase (ILK) has emerged as a critical regulator in breast cancer pathogenesis, influencing cell survival, proliferation, and metastatic potential. Its overexpression is frequently correlated with poor prognosis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of ILK-IN-3, a potent ILK inhibitor, and its potential application in breast cancer research. We consolidate available quantitative data, present detailed experimental protocols, and visualize key signaling pathways and workflows to offer a comprehensive resource for researchers in the field.
Introduction to Integrin-Linked Kinase (ILK) in Breast Cancer
Integrin-Linked Kinase (ILK) is a serine/threonine kinase that functions as a crucial scaffold protein within focal adhesions. It plays a pivotal role in connecting the cell cytoskeleton to the extracellular matrix (ECM), thereby regulating cell adhesion, migration, and signaling. In the context of breast cancer, ILK is implicated in multiple pro-tumorigenic processes:
-
Signaling Hub: ILK is a key component of several signaling pathways that are frequently dysregulated in cancer, including the PI3K/Akt, Wnt/β-catenin, and ERK pathways.[1][2]
-
Epithelial-to-Mesenchymal Transition (EMT): ILK promotes EMT, a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties.[1]
-
Cell Survival and Proliferation: By activating pro-survival pathways like PI3K/Akt, ILK helps cancer cells evade apoptosis and sustain proliferation.[1][2]
-
Angiogenesis: ILK has been shown to contribute to tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
Given its multifaceted role in breast cancer progression, targeting ILK with small molecule inhibitors like this compound presents a promising therapeutic strategy.
This compound: A Potent Inhibitor of ILK
This compound, also known as QLT0267, is an orally active small molecule inhibitor of Integrin-Linked Kinase.[3] It has demonstrated significant potential in preclinical breast cancer models, both as a monotherapy and in combination with existing chemotherapeutic agents.
Mechanism of Action
This compound primarily exerts its anti-cancer effects by inhibiting the kinase activity of ILK. This leads to the downstream suppression of critical signaling pathways involved in breast cancer cell survival and proliferation. A key mechanism is the reduction of phosphorylation of Akt at the Ser473 residue, a critical step in the activation of the PI3K/Akt signaling pathway.[4] By inhibiting this pathway, this compound can induce apoptosis and inhibit cell growth in breast cancer cells.
Quantitative Data on this compound Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound (QLT0267) in various breast cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of this compound (QLT0267) in Breast Cancer Cell Lines
| Cell Line | Description | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~25 | [5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | [1] |
| LCC6 | Low HER2-expressing | Not specified | [1] |
| LCC6Her2 | High HER2-expressing | Not specified | [1] |
| MCF-7 | Estrogen Receptor-Positive | Not specified | [1] |
| SKBR-3 | HER2-Positive | Not specified | [1] |
| KPL-4 | HER2-Positive | Not specified | [1] |
| BT-474 | HER2-Positive | Not specified | [1] |
Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature. The provided data for MDA-MB-231 is an approximation based on graphical representation in the cited source.
Table 2: In Vivo Efficacy of this compound (QLT0267) in Combination with Docetaxel
| Breast Cancer Model | Treatment Group | Dosage | Outcome | Reference |
| Orthotopic LCC6 | This compound (QLT0267) | 200 mg/kg, p.o. daily | Delayed tumor growth | [3] |
| Orthotopic LCC6 | Docetaxel | Not specified | Moderate tumor growth inhibition | [3] |
| Orthotopic LCC6 | This compound + Docetaxel | 200 mg/kg (this compound), p.o. daily | Significantly improved anti-tumor efficacy compared to single agents | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Cell Viability Assay (AlamarBlue Assay)
This protocol is adapted from standard AlamarBlue assay procedures.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well microplates
-
AlamarBlue™ cell viability reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
AlamarBlue Addition: Add 10 µL of AlamarBlue™ reagent to each well.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blotting for Phospho-Akt (Ser473)
This protocol outlines the steps for detecting changes in Akt phosphorylation upon treatment with this compound.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
In Vivo Orthotopic Breast Cancer Model
This protocol describes a general procedure for establishing and treating an orthotopic breast cancer model.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Breast cancer cells (e.g., LCC6)
-
Matrigel (optional)
-
This compound (formulated for oral administration)
-
Docetaxel (formulated for injection)
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Implantation: Inject approximately 1-2 x 10⁶ breast cancer cells suspended in PBS (or a mixture with Matrigel) into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width²) or through bioluminescence imaging.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle control, this compound alone, Docetaxel alone, and this compound + Docetaxel.
-
Drug Administration: Administer this compound orally (e.g., daily) and Docetaxel via injection (e.g., intraperitoneally or intravenously, weekly).
-
Efficacy Evaluation: Continue to monitor tumor growth throughout the treatment period. At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound research.
This compound Signaling Pathway
Caption: this compound inhibits the ILK-mediated PI3K/Akt signaling pathway.
Experimental Workflow for In Vitro Analysis
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 3. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
Foundational Research on Integrin-Linked Kinase (ILK) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that functions as a critical scaffolding and signaling protein within focal adhesions.[1][2] It plays a pivotal role in connecting the actin cytoskeleton to the extracellular matrix (ECM) through integrin receptors, thereby regulating a multitude of cellular processes including cell growth, proliferation, survival, migration, and angiogenesis.[1][3] Upregulation of ILK is frequently observed in a variety of cancers, where it contributes to tumorigenesis, metastasis, and drug resistance, making it a compelling target for cancer therapy.[1] This technical guide provides an in-depth overview of the foundational research on ILK inhibitors, focusing on their mechanism of action, key experimental data, and the methodologies used for their characterization.
ILK Signaling Pathways
Integrin-Linked Kinase is a central node in several signaling cascades. Upon activation by integrin engagement with the ECM, ILK, as part of the ILK-PINCH-Parvin (IPP) complex, phosphorylates and modulates the activity of several downstream effectors.[1][3][4] Key signaling pathways influenced by ILK include the PI3K/Akt, Wnt/β-catenin, and NF-κB pathways.
The diagram below illustrates the central role of ILK in intracellular signaling.
Caption: ILK Signaling Cascade.
Foundational ILK Inhibitors: Quantitative Data
A number of small molecule inhibitors targeting the kinase activity of ILK have been developed and characterized. The following table summarizes the quantitative data for some of the foundational ILK inhibitors.
| Inhibitor Name | Other Names | Type | IC50 (ILK Kinase Assay) | Cell-Based IC50 | Reference(s) |
| QLT0267 | KP-392 | Small Molecule | 26 nM | ~3 µM (NPA187 thyroid cancer cells) | [4][5] |
| OSU-T315 | ILK-IN-1, Compound 22 | Small Molecule | 0.6 µM | 1-2.5 µM (prostate and breast cancer cell lines) | [6][7][8][9] |
Note on IC50 and Ki: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. The inhibition constant (Ki) is the dissociation constant of the enzyme-inhibitor complex and represents the binding affinity of the inhibitor for the enzyme.[10] The relationship between IC50 and Ki is dependent on the concentration of the substrate and the mechanism of inhibition. For many of the foundational ILK inhibitors, only IC50 values are reported in the literature.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of ILK inhibitors. The following sections provide protocols for key experiments cited in foundational ILK inhibitor research.
In Vitro ILK Kinase Assay (Radiometric)
This assay directly measures the kinase activity of ILK by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.
Materials:
-
Recombinant active ILK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
Test inhibitor compounds
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant ILK, and MBP.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14][15]
Materials:
-
Cancer cell lines of interest (e.g., PC-3, MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ILK inhibitor. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Experimental and Logical Workflow for ILK Inhibitor Discovery
The discovery and validation of novel ILK inhibitors typically follow a structured workflow, from initial screening to in vivo efficacy studies.
Caption: ILK Inhibitor Discovery Workflow.
Conclusion
Integrin-Linked Kinase remains a significant target in oncology drug discovery due to its multifaceted role in cancer progression. The foundational research on ILK inhibitors has provided valuable small molecules, such as QLT0267 and OSU-T315, that have been instrumental in elucidating the biological functions of ILK and validating it as a therapeutic target. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel and more potent ILK inhibitors. Future research will likely focus on improving the selectivity and pharmacokinetic properties of these inhibitors to enhance their therapeutic potential in clinical settings.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Integrin-linked kinase (ILK) and its interactors: a new paradigm for the coupling of extracellular matrix to actin cytoskeleton and signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. QLT-0267 (QLT0267) | ILK inhibitor | Probechem Biochemicals [probechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OSU-T315 as an Interesting Lead Molecule for Novel B Cell-Specific Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT Assay [protocols.io]
Methodological & Application
Application Notes and Protocols for ILK-IN-3: An In Vitro Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of ILK-IN-3, an inhibitor of Integrin-Linked Kinase (ILK). The provided methodologies are intended to guide researchers in assessing the biochemical and cellular effects of this compound.
Introduction to Integrin-Linked Kinase (ILK)
Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that plays a crucial role in cell adhesion, signaling, and cytoskeletal organization.[1] It acts as a scaffold protein within a multi-protein complex at focal adhesions, connecting integrin receptors to the actin cytoskeleton.[2][3] Dysregulation of ILK signaling is implicated in various aspects of cancer progression, including enhanced cell proliferation, survival, migration, and invasion, making it an attractive therapeutic target.[4][5] ILK exerts its effects through several downstream signaling pathways, most notably the PI3K/Akt pathway, leading to the phosphorylation and activation of key effectors like Akt and Glycogen Synthase Kinase 3β (GSK3β).[2][6]
This compound: A Small Molecule Inhibitor of ILK
This compound (also known as QLT0267) is a small molecule inhibitor designed to target the kinase activity of ILK.[7][8] By inhibiting ILK, this compound is expected to modulate downstream signaling cascades, thereby affecting cancer cell proliferation, survival, and motility. These application notes provide a framework for testing these hypotheses in a laboratory setting.
ILK Signaling Pathway
The following diagram illustrates the central role of ILK in mediating signals from the extracellular matrix (ECM) through integrins to various downstream effectors that regulate key cellular processes in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF)-α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. OSU-T315 (1,5-regioisomer) | Integrin | CAS 1333146-24-9 | ILK-IN-2 (OSU-T315 analog) | ILK抑制剂 | 美国InvivoChem [invivochem.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for ILK-IN-3 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin-Linked Kinase (ILK) is a critical signaling protein that plays a central role in cell adhesion, proliferation, survival, and migration.[1] Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[1][2] ILK-IN-3, also known as QLT0267, is a small molecule inhibitor of ILK that has demonstrated anti-tumor activity in preclinical models.[3][4] These application notes provide detailed protocols for utilizing this compound in a mouse xenograft model to evaluate its in vivo efficacy.
Mechanism of Action
ILK functions as a scaffold protein within the ILK-PINCH-Parvin (IPP) complex, which connects integrins to the actin cytoskeleton and regulates downstream signaling pathways.[3] Key pathways modulated by ILK include the PI3K/Akt/mTOR, GSK3β, and Hippo signaling cascades.[2][5] By inhibiting the kinase activity of ILK, this compound can disrupt these pathways, leading to decreased cancer cell proliferation, survival, and angiogenesis, and the induction of apoptosis.[1][2]
Data Presentation
The following tables summarize the in vivo efficacy of this compound (QLT0267) in a glioblastoma xenograft model and the in vitro potency of a similar ILK inhibitor, Compound 22, in a prostate cancer xenograft model.
Table 1: In Vivo Efficacy of this compound (QLT0267) in a U87MG Glioblastoma Xenograft Model [6]
| Treatment Group | Dosage and Administration | Day 16 Mean Tumor Volume (mm³) |
| Control (Saline) | Saline, oral, once daily | 549 |
| This compound (QLT0267) | 200 mg/kg, oral, once daily | 213 |
Table 2: In Vivo Efficacy of ILK Inhibitor Compound 22 in a PC-3 Prostate Cancer Xenograft Model [7]
| Treatment Group | Dosage and Administration | Treatment Duration (Days) | Tumor Growth Suppression (%) |
| Vehicle Control | Vehicle, oral, once daily | 35 | - |
| Compound 22 | 25 mg/kg, oral, once daily | 35 | 48 |
| Compound 22 | 50 mg/kg, oral, once daily | 35 | 62 |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
This protocol describes the formulation of this compound for oral gavage.
Materials:
-
This compound (QLT0267) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation: Prepare a 20.8 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved. Gentle heating and/or sonication can be used to aid dissolution.[3]
-
Working Solution Preparation (for a final concentration of 2.08 mg/mL):
-
In a sterile microcentrifuge tube, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.[3]
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.[3]
-
Add 50 µL of Tween-80 and vortex again to ensure a homogenous mixture.[3]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.[3] Vortex thoroughly.
-
The final concentration of the working solution will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
-
Storage: The working solution should be prepared fresh on the day of use. The DMSO stock solution can be stored at -20°C for up to one year or at -80°C for up to two years.[3]
Protocol 2: Mouse Xenograft Model and this compound Treatment
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., U87MG glioblastoma, LCC6 breast cancer, or PC-3 prostate cancer cells)
-
Immunocompromised mice (e.g., Athymic Nude or RAG2-M mice)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Calipers or ultrasound imaging system for tumor measurement
-
This compound formulation (from Protocol 1)
-
Vehicle control (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Oral gavage needles
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cell line in the appropriate complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium.
-
Perform a cell count and viability assessment (e.g., using trypan blue).
-
Adjust the cell concentration to the desired density for injection (typically 1-10 x 10^6 cells in 100-200 µL). For some cell lines, mixing with Matrigel at a 1:1 ratio can enhance tumor establishment.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²) or a more accurate method like ultrasound imaging.[8]
-
-
Treatment Administration:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 200 mg/kg) or vehicle control orally via gavage once daily.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Data Analysis:
-
Continue treatment for the planned duration (e.g., 28 days).[3]
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting for target engagement).
-
Analyze the tumor growth data to determine the efficacy of this compound.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Combination Effects of Integrin-linked Kinase and Abelson Kinase Inhibition on Aberrant Mitosis and Cell Death in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of ILK-IN-3 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ILK-IN-3 is a potent and selective inhibitor of Integrin-Linked Kinase (ILK), a critical serine/threonine kinase involved in cell adhesion, proliferation, survival, and migration. As a key component of the ILK-PINCH-Parvin (IPP) complex, ILK plays a pivotal role in connecting integrins to the actin cytoskeleton and regulating downstream signaling pathways, including the PI3K/AKT pathway.[1][2] Dysregulation of ILK signaling is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.
These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound for in vitro cell culture experiments. Due to the cell-line specific and context-dependent efficacy of kinase inhibitors, it is imperative to empirically determine the optimal concentration for each experimental system. This document outlines the necessary protocols for establishing the half-maximal inhibitory concentration (IC50) for cell viability and for confirming target engagement through Western blot analysis.
Data Presentation: Efficacy of ILK Inhibitors in Vitro
The effective concentration of ILK inhibitors can vary significantly depending on the cell line and the specific biological endpoint being measured. The following tables summarize published data for this compound (also known as QLT-0267) and a structurally related ILK inhibitor, Compound 22, to provide a reference range for initial experiments.
Table 1: In Vitro Efficacy of this compound (QLT-0267)
| Cell Line | Assay Type | Endpoint | Effective Concentration |
| Thyroid Cancer Cells | Cell Growth | IC50 | ~3 µM[3] |
| LCC6 (Breast Cancer) | P-AKT Inhibition | ED50 | ~30 µM[4] |
| LCC6 (Breast Cancer) | P-AKT Inhibition (in combination with Docetaxel) | ED50 | ~11 µM[4] |
| Various Kinases | Kinase Activity | Inhibition | 10 µM (inhibited DYRK1, GSK3α/β, CDK5/p25)[5] |
| In vitro | Kinase Activity | IC50 | 26 nM[3] |
Table 2: In Vitro Efficacy of a comparable ILK Inhibitor (Compound 22/ILK-IN-2)
| Cell Line | Assay Type | Endpoint | IC50 |
| Prostate Cancer | |||
| LNCaP | Cell Viability (MTT) | IC50 | 1.6 µM[6][7] |
| PC-3 | Cell Viability (MTT) | IC50 | 2.0 µM[6][7] |
| Breast Cancer | |||
| MDA-MB-231 | Cell Viability (MTT) | IC50 | 1.0 µM[6][7] |
| MDA-MB-468 | Cell Viability (MTT) | IC50 | 1.5 µM[6][7] |
| SKBR3 | Cell Viability (MTT) | IC50 | 1.8 µM[6][7] |
| MCF-7 | Cell Viability (MTT) | IC50 | 2.5 µM[6][7] |
| In vitro | |||
| Immunoprecipitated ILK | Kinase Activity | IC50 | 0.6 µM[6][7][8] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
This protocol describes how to determine the concentration of this compound that inhibits cell viability by 50% (IC50). A similar workflow can be adopted for other viability assays such as CellTiter-Glo®.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. A 10-fold dilution series is recommended for the initial range-finding experiment.[10]
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for your cell line and experimental goals.[9]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 4 hours at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11]
-
Protocol 2: Western Blot Analysis of ILK Pathway Inhibition
This protocol is designed to confirm that this compound inhibits the ILK signaling pathway in your cells by assessing the phosphorylation status of downstream targets such as AKT (at Ser473) and GSK3β.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt, Rabbit anti-p-GSK3β, Rabbit anti-total GSK3β, and an antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., concentrations around the predetermined IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Heat the samples at 95°C for 5 minutes.
-
Load 20-50 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total proteins and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent effect of this compound on the phosphorylation of its downstream targets.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: ILK signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. QLT-0267 (QLT0267) | ILK inhibitor | Probechem Biochemicals [probechem.com]
- 4. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Cpd 22 ≥94% (HPLC), integrin-linked kinase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for ILK-IN-3 Administration in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that plays a crucial role in cell adhesion, signaling, and cytoskeletal organization.[1] Its dysregulation is implicated in various aspects of cancer progression, including proliferation, survival, invasion, and angiogenesis.[2][3] ILK acts as a central node in a complex signaling network, primarily downstream of integrins and growth factor receptors.[4][5] Its activation, often dependent on phosphoinositide 3-kinase (PI3K), leads to the phosphorylation and modulation of several key downstream effectors, including Akt (also known as Protein Kinase B) and Glycogen Synthase Kinase-3β (GSK-3β).[1][4] The aberrant activation of the ILK signaling pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[3]
ILK-IN-3 (also known as QLT0267) is a potent and orally active small molecule inhibitor of ILK.[6][7] By targeting the kinase activity of ILK, this compound disrupts the downstream signaling cascade, leading to anti-tumor effects.[4][6] These application notes provide detailed protocols for the administration of this compound in preclinical in vivo cancer models, guidance on experimental design, and a summary of its effects on tumor growth.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of ILK. This inhibition disrupts the phosphorylation of key downstream targets, primarily Akt at the Serine-473 residue and GSK-3β.[8] The inactivation of Akt leads to reduced cell survival and proliferation, while the modulation of GSK-3β can affect cell cycle progression and stability of proteins like β-catenin.[3][9]
ILK Signaling Pathway Diagram
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Regulation of tumor angiogenesis by integrin-linked kinase (ILK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of integrin-linked kinase (ILK) in tumorigenesis and its potential implication as a biomarker and therapeutic target for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin-linked kinase (ILK): the known vs. the unknown and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Preparation of ILK-IN-3 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
ILK-IN-3 is an orally active inhibitor of Integrin-Linked Kinase (ILK), a crucial serine/threonine kinase that functions as a scaffold protein connecting integrins to the actin cytoskeleton.[1][2][3][4] ILK is a key component in cell-matrix adhesion and plays a significant role in various signaling pathways that regulate cell survival, proliferation, migration, and angiogenesis.[5][6] Due to its involvement in tumor progression and oncogenesis, ILK is a significant target in cancer therapy.[6] Accurate and consistent preparation of this compound stock solutions is fundamental for reliable and reproducible experimental results in both in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
This compound Properties and Data
A summary of the physicochemical properties of this compound is presented below. This data is essential for accurate stock solution preparation and handling.
| Property | Data | Reference |
| Molecular Formula | C₁₀H₁₂N₆O | [1] |
| Molecular Weight | 232.24 g/mol | [1][7] |
| CAS Number | 6975-75-3 | [1][7] |
| Appearance | Solid powder | [1] |
| Solubility in DMSO | Up to 83.33 mg/mL (358.81 mM).[1] Note: Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can reduce solubility.[1][7] | [1][7] |
| Storage (Powder) | 3 years at -20°C | [7] |
| Storage (Stock Solution) | 2 years at -80°C in solvent; 1 year at -20°C in solvent.[1] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[7] | [1][7] |
ILK Signaling Pathway
Integrin-Linked Kinase (ILK) is a central node in signal transduction, linking the extracellular matrix (ECM) to the intracellular actin cytoskeleton via integrin receptors. Upon activation, ILK interacts with proteins like PINCH and Parvin to form a ternary complex.[5] This complex regulates downstream signaling cascades, notably by phosphorylating and activating Akt (at Ser473) and inhibiting Glycogen Synthase Kinase 3β (GSK3β).[3][6] These actions promote cell survival and proliferation. This compound exerts its function by directly inhibiting the kinase activity of ILK.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator bath (optional, for aiding dissolution)[1]
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
3.2. Experimental Workflow
The overall process for preparing the stock solution is outlined in the workflow diagram below.
3.3. Step-by-Step Procedure
Safety Precaution: Perform all steps in a chemical fume hood while wearing appropriate PPE.
-
Calculation:
-
Determine the desired concentration and volume of the stock solution. For this protocol, we will prepare 1 mL of a 10 mM stock solution.
-
Use the formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM × 1 mL × 232.24 g/mol / 1000
-
Mass (mg) = 2.32 mg
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 2.32 mg of this compound powder directly into the tube.
-
-
Dissolution:
-
Using a calibrated pipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the cap tightly and vortex the tube vigorously for 1-2 minutes until the powder is fully dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is slow or incomplete, place the tube in a sonicator bath for 5-10 minutes.[1]
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, working volumes (e.g., 10-50 µL) in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1] Avoid repeated freeze-thaw cycles to maintain compound integrity.[7]
-
Application Example: Dilution for Cell-Based Assays
When using the stock solution for in vitro experiments, it is crucial to dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8]
Example Dilution to 10 µM:
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of sterile cell culture medium. This results in a 100 µM solution.
-
Add the required volume of the 100 µM intermediate solution to your final culture volume. For example, add 100 µL of the 100 µM solution to 900 µL of cell suspension to achieve a final concentration of 10 µM.
-
Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the treated samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Integrin-linked kinase (ILK) and its interactors: a new paradigm for the coupling of extracellular matrix to actin cytoskeleton and signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin-linked kinase - Wikipedia [en.wikipedia.org]
- 5. Integrin-linked kinase (ILK): the known vs. the unknown and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application of ILK-IN-3 in Combination with Docetaxel for Enhanced Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the combined use of ILK-IN-3, an integrin-linked kinase (ILK) inhibitor, and docetaxel, a standard chemotherapeutic agent. The combination has demonstrated synergistic effects in preclinical breast cancer models, suggesting a promising therapeutic strategy. These notes are intended to guide researchers in designing and executing experiments to further evaluate this combination therapy.
Introduction
Integrin-linked kinase (ILK) is a serine/threonine protein kinase that plays a crucial role in cell adhesion, proliferation, survival, and angiogenesis.[1][2] Its overexpression is associated with the progression of various cancers, including breast, prostate, and lung cancer.[1][3] this compound (also known as QLT0267) is a small molecule inhibitor of ILK that has shown anti-tumor activity.[4][5] Docetaxel is a taxane-based chemotherapy drug that functions by disrupting microtubule function, leading to cell cycle arrest and apoptosis.[6]
Preclinical studies have shown that combining this compound with docetaxel results in synergistic cytotoxicity and improved therapeutic outcomes in breast cancer models, particularly in those with low HER2 expression.[1][7][8] This enhanced effect is attributed to the dual targeting of complementary pathways: this compound's inhibition of the PI3K/Akt survival pathway and docetaxel's cytotoxic mechanism.[1][2][3]
Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and docetaxel.
Table 1: In Vitro Cytotoxicity of this compound (QLT0267) in Breast Cancer Cell Lines [1]
| Cell Line | IC50 (µM) after 72h |
| LCC6 | 10.2 ± 1.5 |
| LCC6Her2 | 12.5 ± 2.1 |
| SKBR-3 | > 256 |
| KPL-4 | 15.6 ± 3.2 |
| BT-474 | 20.1 ± 4.5 |
| MBA-MB-468 | 8.9 ± 1.8 |
| MCF-7 | 11.8 ± 2.3 |
Table 2: Synergistic Effects of this compound (QLT0267) and Docetaxel Combination [1][7]
| Cell Line | Combination Effect | Key Findings |
| LCC6 (low Her2) | Synergy | 3-fold decrease in this compound concentration needed for 50% P-AKT inhibition. |
| LCC6Her2 (high Her2) | Synergy | 3-fold higher concentration of this compound required for 50% P-AKT inhibition compared to low Her2 cells. |
| MCF-7 (low Her2) | Synergy | Decreased VEGF secretion. |
| MCF-7Her2 (high Her2) | Synergy | Decreased VEGF secretion. |
Table 3: In Vivo Efficacy in Orthotopic LCC6 Breast Cancer Model [8]
| Treatment Group | Median Survival Time (days post-treatment initiation) |
| Untreated | 21 |
| This compound (QLT0267) | 26 |
| Docetaxel | 24 |
| This compound + Docetaxel | > 83 |
Signaling Pathway
The combination of this compound and docetaxel targets critical cancer signaling pathways. ILK is a key component of the PI3K/Akt pathway, which promotes cell survival and proliferation. By inhibiting ILK, this compound blocks the phosphorylation of Akt, a downstream effector, leading to decreased cell survival. Docetaxel's primary mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The synergistic effect arises from the simultaneous inhibition of a key survival pathway and the induction of cytotoxic stress.
Caption: this compound and Docetaxel signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and docetaxel.
In Vitro Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of this compound and docetaxel, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LCC6, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Docetaxel (stock solution in DMSO)
-
96-well plates
-
AlamarBlue® or similar cell viability reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and docetaxel in complete medium.
-
For combination studies, prepare a matrix of concentrations of both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of AlamarBlue® reagent to each well and incubate for 4-6 hours.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Use software such as CalcuSyn to determine if the drug combination is synergistic, additive, or antagonistic.
Caption: In Vitro Cytotoxicity Workflow.
Western Blot Analysis for P-Akt Levels
This protocol is used to assess the effect of this compound and docetaxel on the phosphorylation of Akt.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-P-Akt (Ser473), anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the P-Akt levels to total Akt and the loading control (β-actin).
In Vivo Xenograft Studies
This protocol describes how to evaluate the in vivo efficacy of the combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Luciferase-labeled cancer cells (e.g., LCC6-luc)
-
Matrigel
-
This compound (formulated for oral administration)
-
Docetaxel (formulated for intravenous injection)
-
Calipers
-
Bioluminescence imaging system
-
Luciferin
Protocol:
-
Implant 1x10^6 luciferase-labeled cancer cells mixed with Matrigel orthotopically into the mammary fat pad of the mice.
-
Monitor tumor growth using calipers and bioluminescence imaging.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, docetaxel alone, combination).
-
Administer this compound orally (e.g., 200 mg/kg daily) and docetaxel intravenously (e.g., 10 mg/kg weekly).[4]
-
Monitor tumor growth twice weekly using calipers and weekly using bioluminescence imaging.
-
Record animal body weights as a measure of toxicity.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Perform a Kaplan-Meier survival analysis.
Caption: In Vivo Xenograft Study Workflow.
Conclusion
The combination of this compound and docetaxel presents a promising avenue for cancer therapy, particularly for breast cancers with low HER2 expression. The provided protocols and data serve as a foundation for further investigation into the mechanisms of synergy and the clinical potential of this combination. Researchers are encouraged to adapt these protocols to their specific cancer models and research questions.
References
- 1. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of integrin-linked kinase (ILK) in tumorigenesis and its potential implication as a biomarker and therapeutic target for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The focal adhesion protein Integrin-Linked Kinase (ILK) as an important player in breast cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting ILK-IN-3 Effects via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin-Linked Kinase (ILK) is a crucial serine/threonine protein kinase that functions as a pivotal component of the cell-extracellular matrix adhesion machinery. It plays a significant role in various cellular processes, including cell proliferation, survival, and migration. Dysregulation of the ILK signaling pathway is implicated in the progression of several cancers, making it a compelling target for therapeutic intervention. ILK-IN-3 (also known as QLT0267) is a potent and selective small molecule inhibitor of ILK.[1][2] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the effects of this compound on key downstream targets, namely the phosphorylation of Akt and Glycogen Synthase Kinase 3β (GSK3β).
The primary mechanism of this compound is the inhibition of ILK's kinase activity.[1][2] This inhibition disrupts the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. A key downstream event of ILK activity is the phosphorylation of Akt at serine 473 (Ser473), which is crucial for its full activation.[3][4] Activated Akt, in turn, phosphorylates and inactivates GSK3β by phosphorylating it at serine 9 (Ser9). Therefore, treatment of cells with this compound is expected to decrease the phosphorylation of Akt at Ser473 and subsequently increase the inhibitory phosphorylation of GSK3β at Ser9.
Signaling Pathway of ILK and the Effect of this compound
The following diagram illustrates the ILK signaling pathway and the point of intervention for this compound.
Experimental Workflow
The following diagram outlines the major steps for assessing the effects of this compound using Western blotting.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound (QLT0267) on the phosphorylation of Akt and GSK3β.
Table 1: Effect of this compound on Akt Phosphorylation (Ser473)
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | % Reduction in p-Akt (Ser473) | Reference |
| LCC6Her2 | This compound (QLT0267) | Not Specified | 8 | 92% | |
| Various Breast and Colon Cancer Lines | This compound (QLT0267) | Dose-dependent | Overnight | Dose-dependent decrease | [2] |
Table 2: Expected Effect of this compound on GSK3β Phosphorylation (Ser9)
| Cell Line | Treatment | Expected Outcome on p-GSK3β (Ser9) | Rationale |
| Various Cancer Cell Lines | This compound | Increase | Inhibition of Akt (the kinase that phosphorylates and inactivates GSK3β) is expected to lead to an increase in the inhibitory phosphorylation of GSK3β at Ser9. |
Detailed Experimental Protocol: Western Blot for this compound Effects
This protocol details the steps to analyze the phosphorylation status of Akt (Ser473) and GSK3β (Ser9) in cells treated with this compound.
Materials and Reagents:
-
Cell Lines: Appropriate cancer cell lines (e.g., PC-3, LNCaP, MDA-MB-231).
-
This compound (QLT0267): Prepare stock solutions in DMSO.
-
Phosphate-Buffered Saline (PBS): Cold, sterile.
-
RIPA Lysis Buffer: With protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford.
-
Laemmli Sample Buffer (4X): With β-mercaptoethanol.
-
Tris-Glycine SDS-PAGE Gels.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is generally recommended.
-
Primary Antibodies:
-
Phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #4060, 1:1000 dilution).
-
Total Akt (e.g., Cell Signaling Technology, #9272, 1:1000 dilution).
-
Phospho-GSK3β (Ser9) (e.g., Cell Signaling Technology, #9323, 1:1000 dilution).[1][2]
-
Total GSK3β (e.g., Cell Signaling Technology, #9315, 1:1000 dilution).
-
Loading Control (e.g., β-actin, GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (1:2000 - 1:5000 dilution).
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to each lysate.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) per lane onto a Tris-Glycine SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in 5% BSA in TBST according to the recommended dilutions.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. It is recommended to probe for phosphorylated and total proteins on separate blots.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA or milk in TBST for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands.
-
Further normalize the data to a loading control (e.g., β-actin or GAPDH) to account for any loading inaccuracies.
-
Express the results as a fold change or percentage relative to the vehicle-treated control.
-
Conclusion
This document provides a comprehensive guide for researchers to effectively utilize Western blotting to investigate the cellular effects of the ILK inhibitor, this compound. By following the detailed protocol and utilizing the provided reference data and diagrams, researchers can reliably assess the impact of this compound on the Akt/GSK3β signaling pathway, thereby facilitating drug development and a deeper understanding of ILK's role in cellular signaling.
References
- 1. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols for ILK-IN-3 in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that functions as a critical intracellular scaffold protein, connecting integrins to the actin cytoskeleton.[1][2] It plays a pivotal role in mediating cell-to-extracellular matrix (ECM) interactions, which are fundamental to regulating cellular processes such as growth, proliferation, survival, differentiation, and migration.[1][3] Dysregulation of ILK signaling is frequently observed in various cancers, where it contributes to tumor progression and metastasis, making it an attractive target for therapeutic intervention.[2][3] ILK-IN-3 is an orally active small molecule inhibitor of ILK, showing potential in preclinical cancer models.[4][5] These application notes provide detailed protocols for utilizing this compound in cell proliferation assays to assess its anti-proliferative effects on cancer cells.
Mechanism of Action: The ILK Signaling Pathway
ILK is a central node in intracellular signaling cascades that drive cell proliferation.[2][6] Upon activation by integrin binding to the ECM or by growth factors, ILK initiates a signaling cascade, primarily through the PI3K/Akt pathway.[4][7] ILK phosphorylates and activates Akt (also known as Protein Kinase B) at Serine 473.[4] Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β).[7] The inactivation of GSK3β leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell cycle progression and proliferation, such as Cyclin D1.[7] By inhibiting ILK, this compound disrupts this signaling cascade, leading to a decrease in the expression of proliferation-promoting genes and ultimately, an inhibition of cell proliferation.[3]
Caption: ILK Signaling Pathway in Cell Proliferation.
Data Presentation
The following table summarizes representative quantitative data for an ILK inhibitor in various cancer cell lines. This data can serve as a benchmark for researchers using this compound. The IC50 value represents the concentration of the inhibitor required to inhibit 50% of cell proliferation.
| Parameter | Cell Line | Cancer Type | ILK Inhibitor | IC50 (µM) |
| IC50 (72h) | LNCaP | Prostate Cancer | Compound 22 | 1.6[8] |
| PC-3 | Prostate Cancer | Compound 22 | 2.0[8] | |
| MDA-MB-231 | Breast Cancer | Compound 22 | 1.0[8] | |
| MDA-MB-468 | Breast Cancer | Compound 22 | 1.5[8] | |
| SKBR3 | Breast Cancer | Compound 22 | 1.8[8] | |
| MCF-7 | Breast Cancer | Compound 22 | 2.5[8] |
Experimental Protocols
This section provides a detailed protocol for a common colorimetric cell proliferation assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to evaluate the effect of this compound on cancer cell viability. This protocol can be adapted for other similar assays like CCK-8.
Materials
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO, store at -20°C or -80°C)[5]
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Workflow for MTT Cell Proliferation Assay.
Detailed Protocol
-
Cell Seeding: a. Harvest logarithmically growing cells and perform a cell count. b. Dilute the cell suspension to a final concentration of 5 x 104 cells/mL in complete medium. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
This compound Treatment: a. Prepare a series of dilutions of this compound in complete medium from your stock solution. A suggested starting range is 0.1 µM to 100 µM. b. Include a vehicle control (DMSO at the same concentration as in the highest this compound treatment) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. d. It is recommended to perform each treatment in triplicate.
-
Incubation: a. Return the plate to the 37°C, 5% CO2 incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the no-cell control wells from all other absorbance readings. b. Calculate the percentage of cell viability for each treatment using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension before seeding. Mix gently between pipetting. |
| Pipetting errors | Use a multichannel pipette for adding reagents and ensure accurate volumes. | |
| Low signal or no formazan formation | Insufficient cell number | Optimize cell seeding density. |
| Low metabolic activity of cells | Ensure cells are healthy and in the logarithmic growth phase. | |
| Inactive MTT reagent | Store MTT solution protected from light and use within its shelf life. | |
| High background in no-cell control wells | Contamination of medium or reagents | Use sterile techniques and fresh reagents. |
| Inconsistent IC50 values | Variation in incubation time | Maintain consistent incubation times across experiments. |
| Cell passage number | Use cells within a consistent and low passage number range. |
Conclusion
These application notes provide a comprehensive guide for utilizing the ILK inhibitor, this compound, in cell proliferation assays. The provided protocols and background information will enable researchers to effectively evaluate the anti-proliferative potential of this compound and contribute to the understanding of its therapeutic utility in cancer research and drug development. Adherence to the detailed protocols and careful data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. researchgate.net [researchgate.net]
- 3. ILK promotes cell proliferation in breast cancer cells by activating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrin-linked kinase (ILK): the known vs. the unknown and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining After ILK-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that plays a crucial role in cell adhesion, signaling, and cytoskeletal organization.[1] It acts as a scaffold protein within the ILK-PINCH-Parvin (IPP) complex, connecting integrins to the actin cytoskeleton and regulating downstream signaling pathways critical for cell survival, proliferation, and migration.[2] Dysregulation of ILK signaling is implicated in various diseases, including cancer, making it an attractive therapeutic target.[3]
ILK-IN-3 (also known as QLT0267) is a small molecule inhibitor of ILK.[4] By targeting ILK, this compound disrupts downstream signaling cascades, notably the PI3K/Akt/GSK-3β pathway, leading to reduced cell viability and induction of apoptosis in cancer cells.[5][6] Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and expression levels of key proteins within these pathways following this compound treatment. These application notes provide a detailed protocol for immunofluorescence staining of cells treated with this compound and expected outcomes for key downstream targets.
Principle of the Assay
Immunofluorescence allows for the visualization of specific proteins within a cell through the use of antibodies. In this application, cells are treated with this compound to inhibit ILK activity. Following treatment, cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter. A primary antibody specific to the protein of interest (e.g., phosphorylated Akt (pAkt), phosphorylated GSK-3β (pGSK-3β), or F-actin) is introduced, which binds to its target. Subsequently, a secondary antibody, which is conjugated to a fluorophore and is specific to the primary antibody, is added. This fluorophore emits light at a specific wavelength when excited by a laser, allowing for the visualization of the target protein's localization and relative abundance using a fluorescence microscope.
Data Presentation: Expected Outcomes of this compound Treatment
The following table summarizes the anticipated qualitative and quantitative changes in key downstream effectors of the ILK signaling pathway following treatment with this compound, as observed by immunofluorescence.
| Target Protein | Expected Change in Localization | Expected Change in Fluorescence Intensity | Rationale |
| Phospho-Akt (Ser473) | Diffuse cytoplasmic staining may become more punctate or reduced. | Significant decrease. | ILK is a key kinase responsible for the phosphorylation of Akt at Ser473. Inhibition of ILK by this compound is expected to lead to a dose-dependent reduction in pAkt levels.[5][7] |
| Phospho-GSK-3β (Ser9) | Predominantly cytoplasmic and nuclear staining may decrease. | Significant decrease. | Akt, when activated, phosphorylates and inactivates GSK-3β by phosphorylation at Ser9. Reduced pAkt levels due to this compound treatment will lead to decreased phosphorylation of GSK-3β.[8] |
| F-actin (Phalloidin Staining) | Disruption of organized stress fibers; cells may appear more rounded. | Altered distribution rather than a uniform decrease in overall intensity. | ILK plays a critical role in regulating the actin cytoskeleton. Inhibition can lead to changes in cell morphology and F-actin architecture.[5] |
| β-catenin | Reduced nuclear translocation. | Decrease in nuclear fluorescence intensity. | Active ILK signaling promotes the nuclear translocation of β-catenin. Inhibition of ILK is expected to reduce this translocation. |
Experimental Protocols
This protocol is adapted from established immunofluorescence procedures and studies involving ILK inhibitors.[5][9]
Materials and Reagents
-
Cell Culture: Adherent cancer cell line of interest (e.g., MDA-MB-231, PC-3)
-
This compound: Stock solution in DMSO[4]
-
Sterile Glass Coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS
-
Primary Antibodies:
-
Rabbit anti-Phospho-Akt (Ser473)
-
Rabbit anti-Phospho-GSK-3β (Ser9)
-
Mouse anti-β-catenin
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG (H+L), Alexa Fluor 488 conjugate
-
Goat anti-Mouse IgG (H+L), Alexa Fluor 594 conjugate
-
-
F-actin Stain: Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 647 Phalloidin)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Microscope Slides
-
Humidified Chamber
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Treat the cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
-
Fixation:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells twice with ice-cold PBS.
-
Add 4% PFA in PBS to each well to cover the coverslips.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (or a combination of primary antibodies from different host species for co-staining) to its optimal concentration in the Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody (and Phalloidin, if staining for F-actin) in the Blocking Buffer. Protect from light from this point forward.
-
Aspirate the PBS and add the diluted secondary antibody solution.
-
Incubate for 1-2 hours at room temperature in the dark in a humidified chamber.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Add DAPI solution (diluted in PBS) to the coverslips.
-
Incubate for 5-10 minutes at room temperature in the dark.
-
Wash the cells twice with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove salt crystals.
-
Wick away excess water from the edge of the coverslip with a kimwipe.
-
Place a drop of antifade mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish if necessary.
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images using identical settings (e.g., exposure time, laser power) for all experimental conditions to allow for quantitative comparison.
-
Quantify the fluorescence intensity and/or analyze the subcellular localization of the target proteins using image analysis software (e.g., ImageJ, CellProfiler).
-
Mandatory Visualizations
Caption: ILK Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for immunofluorescence staining after this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrin-linked kinase (ILK): the known vs. the unknown and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The focal adhesion protein Integrin-Linked Kinase (ILK) as an important player in breast cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of integrin-linked kinase (ILK) suppresses activation of protein kinase B/Akt and induces cell cycle arrest and apoptosis of PTEN-mutant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Pharmacokinetic Profiles and Digital Quantification of Stained Tissue Microarrays as a Medium-Throughput, Quantitative Method for Measuring the Kinetics of Early Signaling Changes Following Integrin-Linked Kinase Inhibition in an In Vivo Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycogen synthase kinase-3β: a promising candidate in the fight against fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Methodological Guide for ILK Inhibitor Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for conducting experiments with Integrin-Linked Kinase (ILK) inhibitors. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
Introduction to Integrin-Linked Kinase (ILK)
Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that plays a crucial role in connecting integrins to the actin cytoskeleton.[1] It is a key component of the ILK-PINCH-Parvin (IPP) protein complex, which acts as a signaling scaffold.[2] ILK is involved in various cellular processes, including cell adhesion, proliferation, migration, and survival.[3] Dysregulation of ILK activity is implicated in several diseases, most notably in cancer, where it is often overexpressed and contributes to tumor growth and metastasis.[1][4] This has made ILK a promising therapeutic target for cancer treatment.[4]
ILK Signaling Pathways
ILK is a central node in signal transduction, primarily activating the PI3K/Akt and influencing the GSK-3β pathways. Upon activation, ILK can phosphorylate Akt at Ser473, leading to its full activation.[5] Activated Akt, in turn, promotes cell survival and proliferation by phosphorylating a variety of downstream targets.[5] ILK can also phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β), which is involved in cell cycle regulation and apoptosis.[5]
Diagram of the ILK Signaling Pathway:
Caption: Simplified ILK signaling cascade.
Quantitative Data for ILK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common ILK inhibitors across various cancer cell lines. This data is crucial for selecting the appropriate inhibitor and concentration range for your experiments.
| Inhibitor | Target | Cell Line | Cancer Type | IC50 (µM) | Reference |
| QLT0267 | ILK | A549 | Lung Cancer | ~10 | [6] |
| QLT0267 | H522 | Lung Cancer | ~20 | [6] | |
| QLT0267 | CULA | Mouse Lung Cancer | ~15 | [6] | |
| QLT0267 | FULA | Mouse Lung Cancer | ~25 | [6] | |
| QLT0267 | LCC6 | Breast Cancer | ~30 | [7] | |
| QLT0267 | LCC6Her2 | Breast Cancer | ~30 | [7] | |
| OSU-T315 (Cpd 22) | ILK | In vitro kinase assay | - | 0.6 | [2][8][9] |
| OSU-T315 (Cpd 22) | LNCaP | Prostate Cancer | 1.6 | [10] | |
| OSU-T315 (Cpd 22) | PC-3 | Prostate Cancer | 2.0 | [10] | |
| OSU-T315 (Cpd 22) | MDA-MB-231 | Breast Cancer | 1.0 | [10] | |
| OSU-T315 (Cpd 22) | MDA-MB-468 | Breast Cancer | 1.5 | [10] | |
| OSU-T315 (Cpd 22) | SKBR3 | Breast Cancer | 1.8 | [10] | |
| OSU-T315 (Cpd 22) | MCF-7 | Breast Cancer | 2.5 | [10] | |
| T315 | hTh7 | Thyroid Cancer | 0.85 (24h) | [11] | |
| T315 | hTh104 | Thyroid Cancer | 1.56 (24h) | [11] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the efficacy and mechanism of action of ILK inhibitors.
Experimental Workflow:
References
- 1. Immunoprecipitation Procedure [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating ILK-IN-3: A Technical Guide to Solubility and Experimental Success
Technical Support Center
For researchers and drug development professionals working with the Integrin-Linked Kinase (ILK) inhibitor, ILK-IN-3, achieving consistent and reliable experimental results hinges on proper handling and dissolution. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to address common challenges, particularly those related to solubility.
Troubleshooting Guide: Common this compound Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation in DMSO stock solution | 1. Use of hydrated DMSO.[1] 2. Reaching solubility limit. 3. Improper storage. | 1. Use fresh, anhydrous (hygroscopic) DMSO for preparing stock solutions.[1][2] 2. Briefly warm the solution at 37°C and/or use an ultrasonic bath to aid dissolution.[2] 3. Aliquot the stock solution after preparation and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] |
| Cloudiness or precipitation when diluting in aqueous media for in vitro assays | 1. Poor aqueous solubility of this compound.[1] 2. Exceeding the critical organic solvent concentration in the final assay medium. | 1. Ensure the final concentration of DMSO or other organic solvent in your cell culture medium is low (typically ≤0.5%) to maintain cell health and compound solubility. 2. Prepare intermediate dilutions in an appropriate solvent before adding to the final aqueous buffer or medium. 3. Consider using a surfactant like Tween-80 (at a low concentration) or a formulation with PEG300 for certain applications, but validate for cell-type specific toxicity. |
| Inconsistent results in animal studies | 1. Incomplete dissolution or precipitation of the dosing solution. 2. Instability of the formulation. | 1. Prepare the in vivo formulation fresh on the day of use.[2] 2. Strictly follow a validated multi-solvent protocol (see In Vivo Formulation Protocol below).[2][3] 3. Use sonication to ensure the final solution is clear and homogeneous before administration.[2][4] |
| Difficulty dissolving the powder initially | 1. Physical properties of the compound. | 1. Use an ultrasonic bath to aid the initial dissolution in the chosen solvent.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The most commonly recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use newly opened or properly stored anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][2]
Q2: There are conflicting reports on the solubility of this compound in DMSO. What concentration should I use?
A2: There is variability in the reported solubility of this compound in DMSO across different suppliers. To ensure a clear and stable stock solution, it is advisable to start with a more conservative concentration, such as 10 mg/mL, and increase if necessary.[4] Always ensure the solution is clear before use. If precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.[2]
Q3: How should I store my this compound stock solution?
A3: Once dissolved, it is best to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2] For long-term storage, -80°C is recommended for up to two years. For shorter-term storage, -20°C for up to one year is also acceptable.[2]
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A4: No, this compound is reported to be insoluble in water.[1] Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation.
Q5: How do I prepare this compound for in vivo studies?
A5: For oral administration in animal models, a multi-component vehicle is necessary to achieve a stable and clear solution. A commonly cited formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. It is critical to prepare this solution fresh for each use.[2][3] (See detailed protocol below).
Quantitative Solubility Data
The solubility of this compound can vary depending on the supplier and the quality of the solvent. The following table summarizes the available data:
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| DMSO | 83.33[2][3] | 358.81[2][3] | Requires sonication; hygroscopic DMSO can significantly impact solubility.[2] |
| DMSO | 46[1] | 198.07[1] | Use of fresh DMSO is recommended.[1] |
| DMSO | 10[4] | 43.06[4] | Sonication is recommended.[4] |
| Ethanol | 2[1] | 8.61 | |
| Water | Insoluble[1] | Insoluble[1] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08[2][3][5] | ≥ 8.96[2][3][5] | For in vivo administration.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08[2] | ≥ 8.96[2] | An alternative in vivo formulation.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight: 232.24 g/mol ).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Dosing Solution (Oral Administration)
This protocol is based on a commonly used formulation to achieve a concentration of ≥ 2.08 mg/mL.[2][3]
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
This protocol requires the sequential addition of solvents.
-
To prepare 1 mL of the final dosing solution, start with 100 µL of a 20.8 mg/mL clear DMSO stock solution of this compound.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
If any precipitation or phase separation occurs, the solution can be heated and/or sonicated to aid dissolution.[2]
-
This formulation should be prepared fresh on the day of dosing.[2]
Visualizing Pathways and Workflows
ILK Signaling Pathway
Integrin-Linked Kinase (ILK) is a crucial node in cell signaling, connecting integrin receptors to downstream pathways that regulate cell survival, proliferation, and migration.[6][7][8] Key downstream effectors include Akt and Glycogen Synthase Kinase 3β (GSK3β).[9][10]
Caption: Simplified ILK signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vitro Studies
This workflow outlines the key steps for using this compound in a typical cell-based assay.
Caption: A general workflow for utilizing this compound in cell-based experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [cnreagent.com]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. mdpi.com [mdpi.com]
- 7. Integrin-linked kinase (ILK): the known vs. the unknown and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Integrin-linked kinase (ILK): a "hot" therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Perspectives on the Role of Integrin-Linked Kinase (ILK) Signaling in Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ILK-IN-3 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of ILK-IN-3 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Integrin-Linked Kinase (ILK). ILK is a crucial component of signaling cascades that regulate cell growth, proliferation, survival, and migration.[1][2][3] By inhibiting ILK, this compound can be used to study these cellular processes and has shown potential anti-tumor activity.[4][5]
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue primarily due to its physicochemical properties. Key causes include:
-
Low Aqueous Solubility: this compound is insoluble in water and has limited solubility in aqueous solutions.[3]
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the cell culture medium.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous cell culture medium can cause the compound to crash out of solution.
-
Temperature Effects: Adding a cold stock solution to warm media can decrease the solubility of the compound.
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can sometimes influence compound solubility.
Q3: What are the consequences of this compound precipitation in my experiment?
The formation of a precipitate can significantly impact experimental outcomes:
-
Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower than intended, leading to unreliable and difficult-to-interpret results.
-
Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of this compound.
-
Assay Interference: Precipitates can interfere with imaging-based assays and other measurement techniques.
Troubleshooting Guide: this compound Precipitation
If you are observing precipitation of this compound in your cell culture medium, follow this step-by-step troubleshooting guide.
Step 1: Review Your Stock Solution Preparation
Ensure your this compound stock solution is prepared correctly.
-
Recommended Solvent: Use anhydrous, sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[3]
-
Complete Dissolution: Ensure the this compound powder is completely dissolved in DMSO. If necessary, you can use brief sonication or gentle warming (up to 37°C) to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Step 2: Optimize the Dilution Method
The way you dilute your stock solution into the media is critical. Avoid adding the concentrated DMSO stock directly to your final volume of media.
-
Create an Intermediate Dilution: First, dilute your concentrated DMSO stock solution into a small volume of serum-free or complete medium. Mix this intermediate dilution gently by pipetting or brief vortexing.
-
Final Dilution: Add the intermediate dilution to your final volume of pre-warmed (37°C) complete cell culture medium. Add it dropwise while gently swirling the media.
Step 3: Assess the Final Concentration of this compound and DMSO
-
This compound Concentration: If precipitation persists, consider lowering the final working concentration of this compound. Perform a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect.
-
DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1% (v/v), and not exceeding 0.5% (v/v), as higher concentrations can be toxic to cells.
Step 4: Consider Media Components and Incubation Conditions
-
Serum Content: The presence of serum proteins (like in Fetal Bovine Serum - FBS) can sometimes help to solubilize hydrophobic compounds. If you are working in serum-free or low-serum conditions, solubility issues may be more pronounced.
-
pH of Media: Ensure the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4).
-
Incubation Time: For long-term experiments, consider that this compound may not be stable in aqueous solution over extended periods. It may be necessary to change the media with freshly prepared this compound at regular intervals.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Notes |
| DMSO | 46 mg/mL (~198 mM) | Use fresh, anhydrous DMSO as it can absorb moisture, which reduces solubility.[3] |
| Ethanol | 2 mg/mL | Lower solubility compared to DMSO.[3] |
| Water | Insoluble | This compound is hydrophobic and does not dissolve in water.[3] |
Table 2: Recommended Working Concentrations
| Parameter | Recommendation | Rationale |
| Stock Solution Concentration | 10-20 mM in DMSO | A high-concentration stock minimizes the volume of DMSO added to the final culture. |
| Final DMSO Concentration | ≤ 0.1% (v/v) | Minimizes solvent-induced cytotoxicity. A vehicle control with the same DMSO concentration should always be included. |
| Final this compound Concentration | Varies by cell line and assay | Start with a dose-response curve to determine the optimal non-precipitating concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 232.24 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL, you will need 2.32 mg.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
Calculate the volume of 10 mM this compound stock solution needed. For a 1:1000 dilution to get 10 µM, you will need 10 µL of the 10 mM stock for 10 mL of media.
-
In a sterile conical tube, create an intermediate dilution by adding the 10 µL of this compound stock solution to 1 mL of the pre-warmed complete media.
-
Gently pipette up and down or vortex briefly to mix.
-
Add the remaining 9 mL of your pre-warmed complete media to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Visualizations
Caption: ILK Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation in media.
References
Technical Support Center: Minimizing Off-Target Effects of ILK-IN-3
Welcome to the technical support center for ILK-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also known as QLT0267, is a small molecule inhibitor of Integrin-Linked Kinase (ILK). ILK is a serine/threonine kinase that plays a crucial role in cell adhesion, signaling, and cytoskeletal organization.
Q2: What are the known off-targets of this compound?
A2: At a concentration of 10 μM, this compound has been shown to inhibit other kinases, including DYRK1, GSK3α/β, and CDK5/p25. It is important to consider these off-target activities when interpreting experimental results.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit ILK activity in your specific cell line or system.
-
Employ orthogonal validation methods: Use a secondary, structurally unrelated ILK inhibitor or a genetic approach (e.g., siRNA or CRISPR/Cas9 knockdown of ILK) to confirm that the observed phenotype is due to ILK inhibition and not an off-target effect.
-
Carefully select your experimental model: Choose cell lines where the ILK signaling pathway is well-characterized and relevant to your research question.
Q4: I am not observing the expected effect of this compound in my cellular assay. What should I check?
A4: If you are not seeing the expected activity, consider the following:
-
Compound integrity: Ensure your this compound is properly stored (as a powder at -20°C or in DMSO at -20°C in aliquots) to prevent degradation.
-
Cellular context: The activity of ILK and its downstream signaling can vary between cell lines. Confirm that the ILK pathway is active in your chosen cell line.
-
Assay conditions: Optimize treatment duration and cell density. For assays measuring downstream phosphorylation events, a shorter treatment time may be necessary.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Unexpected or inconsistent cellular phenotypes.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Review the kinase selectivity profile: Compare the concentration of this compound you are using with the known IC50 values for its off-targets (see Table 1). If your working concentration is high, you may be inhibiting other kinases.
-
Perform a dose-response curve: Determine the lowest concentration of this compound that gives you the desired on-target effect (e.g., reduction in p-Akt (Ser473) levels) without causing broader effects that might be attributable to off-target inhibition.
-
Validate with a secondary inhibitor or genetic knockdown: Use an alternative method to inhibit ILK to confirm that the observed phenotype is specifically due to the inhibition of ILK.
-
Issue 2: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Differences in the experimental environment.
-
Troubleshooting Steps:
-
Consider ATP concentration: Biochemical assays are often performed at low ATP concentrations, whereas cellular ATP levels are much higher. The potency of ATP-competitive inhibitors like this compound can be lower in a cellular context.
-
Assess cell permeability and stability: Ensure that this compound is effectively entering the cells and is not being rapidly metabolized or effluxed.
-
Evaluate downstream target engagement: Instead of relying solely on cell viability or proliferation assays, measure the phosphorylation status of a known ILK downstream target, such as Akt at Ser473 or GSK3β at Ser9, by Western blot to confirm target engagement in cells.
-
Quantitative Data
Table 1: Kinase Inhibitory Profile of this compound (QLT0267)
| Target | IC50 (Biochemical Assay) | % Inhibition @ 10 µM | Selectivity vs. ILK |
| ILK | 26 nM | - | - |
| DYRK1 | Not reported | 83% | Not reported |
| GSK3α/β | Not reported | 49% / 53% | Not reported |
| CDK5/p25 | Not reported | 5% | >10-fold |
| Cdk1 | Not reported | Not significant | >10-fold |
| Cdk2 | Not reported | Not significant | >10-fold |
| CSK | Not reported | Not significant | >1000-fold |
| DNA-PK | Not reported | Not significant | >1000-fold |
| Pim-1 | Not reported | Not significant | >1000-fold |
| Akt | Not reported | Not significant | >1000-fold |
| PKC | Not reported | Not significant | >1000-fold |
| CK2 | Not reported | Not significant | >1000-fold |
Data for % inhibition at 10 µM is derived from the inhibition of kinase activity to 17%, 51%, 47%, and 95% of control for DYRK1, GSK3α, GSK3β, and CDK5/p25 respectively.
Experimental Protocols
Protocol 1: Western Blot Analysis of ILK Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of Akt, a key downstream target of ILK.
Materials:
-
Cells of interest
-
This compound (QLT0267)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize p-Akt levels to total Akt and the loading control.
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
This compound (QLT0267)
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: ILK Signaling Pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound.
Technical Support Center: Optimizing ILK-IN-3 Treatment Duration for Apoptosis Induction
Welcome to the technical support center for ILK-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of this compound to effectively induce apoptosis in their experimental models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce apoptosis?
A1: this compound is a potent and selective inhibitor of Integrin-Linked Kinase (ILK), a serine/threonine protein kinase that plays a crucial role in cell survival, proliferation, and adhesion.[1][2] ILK is a key component of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a major pro-survival pathway in many cell types.[3][4] By inhibiting ILK, this compound prevents the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B or PKB).[3][5] This disruption of the PI3K/Akt pathway leads to the downstream activation of pro-apoptotic signaling cascades, ultimately resulting in programmed cell death.[4][5]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting point for ILK inhibitors like this compound is in the low micromolar range. We recommend testing a range of concentrations (e.g., 0.1 µM to 50 µM) and assessing cell viability using an MTT or similar assay after a fixed incubation period (e.g., 24 or 48 hours).
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For long-term storage, the solid compound should be stored at -20°C for up to 3 years.[6] Stock solutions in DMSO can be stored at -20°C for shorter periods, but it is advisable to prepare fresh dilutions for each experiment to ensure compound stability and activity.[6]
Q4: How long should I treat my cells with this compound to observe apoptosis?
A4: The optimal treatment duration to induce apoptosis is variable and depends on the cell line, the concentration of this compound used, and the specific apoptotic event being measured.[7] Early markers of apoptosis, such as phosphatidylserine (PS) externalization (detected by Annexin V staining), may be observable within a few hours of treatment.[7] Later events, such as caspase activation and DNA fragmentation, may require longer incubation times, typically ranging from 12 to 48 hours.[7] It is essential to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.[8]
Troubleshooting Guides
This section addresses common issues encountered when optimizing this compound treatment duration for apoptosis induction.
| Problem | Possible Causes | Solutions |
| Low percentage of apoptotic cells observed. | 1. This compound concentration is too low.2. Treatment duration is too short.3. The cell line is resistant to this compound induced apoptosis.4. Reagents for the apoptosis assay are faulty or expired. | 1. Perform a dose-response study to identify the optimal concentration.2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours).[8]3. Verify the expression of ILK and key components of the PI3K/Akt pathway in your cell line. Consider using a positive control for apoptosis induction (e.g., staurosporine).4. Use fresh reagents and validate the assay with a known positive control. |
| High percentage of necrotic cells (Annexin V+/PI+). | 1. This compound concentration is too high, leading to cytotoxicity.2. Treatment duration is excessively long, leading to secondary necrosis.3. Harsh cell handling during the assay procedure. | 1. Reduce the concentration of this compound.2. Shorten the incubation time. Analyze earlier time points in your time-course experiment.3. Handle cells gently during harvesting and staining to maintain plasma membrane integrity. |
| Inconsistent results between experiments. | 1. Variation in cell density at the time of treatment.2. Inconsistent this compound concentration due to improper storage or dilution.3. Fluctuation in incubation time. | 1. Ensure consistent cell seeding density and confluency across experiments.2. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.3. Standardize the incubation time precisely. |
| No change in downstream signaling (e.g., p-Akt levels). | 1. Insufficient treatment time for pathway inhibition.2. The chosen time point is after a transient effect.3. The antibody for Western blotting is not working correctly. | 1. Perform a short time-course experiment (e.g., 0.5, 1, 2, 4, 6 hours) to assess the kinetics of Akt phosphorylation.2. Analyze multiple early time points to capture transient changes in protein phosphorylation.[9]3. Validate the antibody with a positive and negative control. |
Experimental Protocols
Protocol 1: Time-Course Analysis of Apoptosis Induction by Annexin V/PI Staining
This protocol outlines a general workflow to determine the optimal treatment duration of this compound for inducing apoptosis.
Caption: Experimental workflow for time-course analysis of apoptosis.
Methodology:
-
Cell Seeding: Seed your cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest.
-
Treatment: After allowing the cells to adhere overnight, treat them with the predetermined optimal concentration of this compound. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for various durations (e.g., 6, 12, 24, and 48 hours).
-
Harvesting: At each time point, carefully collect both the adherent and floating cells. The floating cells may include a significant population of apoptotic cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation for Staining: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins over a time course of this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points as determined in the Annexin V/PI assay (e.g., 0, 6, 12, 24, 48 hours). At each time point, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, and p-Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
The quantitative data from your time-course experiments should be summarized in tables for clear comparison.
Table 1: Time-Dependent Effect of this compound on Cell Viability
| Treatment Time (hours) | This compound (µM) | % Cell Viability (Mean ± SD) |
| 6 | 5 | 85.2 ± 4.1 |
| 12 | 5 | 68.7 ± 3.5 |
| 24 | 5 | 45.1 ± 2.9 |
| 48 | 5 | 22.5 ± 2.1 |
Table 2: Time-Course of Apoptosis Induction by this compound (5 µM) as Determined by Annexin V/PI Staining
| Treatment Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) |
| 6 | 10.3 ± 1.5 | 2.1 ± 0.5 |
| 12 | 25.6 ± 2.2 | 8.4 ± 1.1 |
| 24 | 40.1 ± 3.1 | 15.7 ± 1.8 |
| 48 | 25.3 ± 2.5 | 35.8 ± 2.9 |
Table 3: Time-Dependent Changes in Apoptosis-Related Protein Expression Following this compound (5 µM) Treatment (Relative Densitometry)
| Treatment Time (hours) | p-Akt (Ser473)/Total Akt | Cleaved Caspase-3/Total Caspase-3 | Cleaved PARP/Total PARP |
| 0 | 1.00 | 0.05 | 0.02 |
| 6 | 0.45 | 0.25 | 0.15 |
| 12 | 0.21 | 0.68 | 0.55 |
| 24 | 0.15 | 1.25 | 1.10 |
| 48 | 0.12 | 0.95 | 1.35 |
Mandatory Visualizations
This compound Signaling Pathway in Apoptosis
Caption: this compound inhibits the pro-survival PI3K/Akt pathway to induce apoptosis.
References
- 1. QLT-0267 (QLT0267) | ILK inhibitor | Probechem Biochemicals [probechem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Significance of integrin-linked kinase (ILK) in tumorigenesis and its potential implication as a biomarker and therapeutic target for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of integrin-linked kinase (ILK) suppresses activation of protein kinase B/Akt and induces cell cycle arrest and apoptosis of PTEN-mutant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
ILK-IN-3 stability in long-term cell culture
Welcome to the technical support center for ILK-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this integrin-linked kinase (ILK) inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an orally active and potent small molecule inhibitor of integrin-linked kinase (ILK).[1][2] ILK is a crucial component of the cell adhesion machinery and a key regulator of signal transduction pathways involved in cell proliferation, survival, and migration.[3] By inhibiting ILK, this compound can modulate these cellular processes, making it a valuable tool for cancer research and other therapeutic areas where ILK is implicated.
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Storage Format | Temperature | Duration |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year[1] |
| Powder | -20°C | Up to 3 years |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use experiments.
3. How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound powder in fresh, anhydrous DMSO.[2] Ensure the solution is thoroughly mixed. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
4. What is the stability of this compound in long-term cell culture?
-
Replenish the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).
-
Perform a stability study under your specific experimental conditions to determine the compound's half-life. A general protocol for assessing stability using LC-MS/MS is provided in the "Experimental Protocols" section.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or Lack of Expected Biological Effect
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | For long-term experiments, replenish the cell culture media with freshly prepared this compound every 24-48 hours. Confirm the stability of your stock solution by ensuring it has been stored correctly and is within the recommended shelf life. |
| Suboptimal Concentration | Perform a dose-response experiment (see "Experimental Protocols" for a general guideline) to determine the optimal inhibitory concentration (IC50) for your specific cell line and experimental conditions. |
| Cell Line Specificity | The expression and activity of ILK can vary between different cell lines. Confirm ILK expression in your cell line of interest via Western blot or other methods. Consider using a positive control cell line known to be sensitive to ILK inhibition. |
| Incorrect Compound Preparation | Ensure your stock solution is prepared correctly and that the final concentration in your experiment is accurate. Verify the final DMSO concentration is non-toxic to your cells. |
Issue 2: Observed Cellular Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity. Lower the concentration of this compound and perform a dose-response curve to find a concentration that inhibits ILK without causing significant cell death. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (media with the same concentration of DMSO but without this compound) to assess solvent effects. |
| Off-Target Kinase Inhibition | At higher concentrations, this compound may inhibit other kinases. If you suspect off-target effects, consider using a structurally different ILK inhibitor to see if the phenotype is replicated. Consult kinome profiling data if available for this compound to identify potential off-target kinases. |
Experimental Protocols
Protocol 1: General Procedure for Determining the IC50 of this compound in Adherent Cell Lines using an MTT Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A common starting concentration is 10 µM, followed by 2-fold dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: General Procedure for Assessing this compound Stability in Cell Culture Media via LC-MS/MS
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium.
-
Sample Preparation:
-
Prepare a solution of this compound in your complete cell culture medium at a relevant concentration (e.g., 1 µM).
-
Incubate the solution at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.
-
Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. This will involve optimizing chromatographic separation and mass spectrometric detection parameters.
-
Prepare a standard curve of this compound in the same cell culture medium to allow for accurate quantification.
-
-
Data Analysis:
-
Quantify the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t1/2) of this compound in the cell culture medium by fitting the data to an appropriate decay model (e.g., first-order decay).
-
Signaling Pathways and Experimental Workflows
ILK Signaling Pathway
Integrin-Linked Kinase (ILK) is a central node in a complex signaling network that links the extracellular matrix to the intracellular actin cytoskeleton. Upon activation, ILK can phosphorylate downstream targets such as AKT and GSK-3β, influencing a variety of cellular processes including cell survival, proliferation, and migration.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
how to avoid ILK-IN-3 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of the integrin-linked kinase inhibitor, ILK-IN-3, to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost activity. What are the common causes?
A1: Loss of this compound activity can stem from several factors, primarily related to compound degradation. The most common causes include:
-
Improper Storage: Exposure to temperatures outside the recommended range or for extended periods can lead to degradation.
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is crucial to avoid the degradation that can occur with repeated changes in temperature.
-
Chemical Instability in Solution: The stability of this compound can be influenced by the solvent, pH, and presence of other reactive species in the experimental medium.
-
Photodegradation: Exposure to light, especially UV, can cause degradation of photosensitive compounds.
-
Oxidation: The pyrazole moiety within the this compound structure can be susceptible to oxidation.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical for maintaining the integrity of this compound. Please refer to the table below for a summary of recommended storage conditions for both the solid compound and solutions.
Q3: How should I prepare my this compound stock and working solutions?
A3: To ensure consistency and minimize degradation, follow these best practices:
-
Use High-Purity Solvents: For stock solutions, use fresh, anhydrous DMSO.[3] Moisture-absorbing DMSO can reduce solubility.[3]
-
Ensure Complete Dissolution: If you observe precipitation, gentle warming or sonication can be used to aid dissolution.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, divide your stock solution into smaller, single-use aliquots.
-
Prepare Working Solutions Fresh: For in-vivo and in-vitro experiments, it is recommended to prepare working solutions fresh from a stock solution on the day of use.[4]
Q4: I am observing inconsistent results in my cell-based assays with this compound. What could be the issue?
A4: Inconsistent results can be due to several factors beyond compound degradation, including:
-
Cell Line Variability: Ensure you are using a consistent cell passage number and that cells are healthy and in the exponential growth phase.
-
Assay Conditions: Variations in incubation time, cell density, and media components can all impact results.
-
Solvent Effects: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%).
Troubleshooting Guides
Issue: Suspected Degradation of this compound
If you suspect that your this compound has degraded, follow this troubleshooting workflow to identify the potential cause and take corrective action.
Caption: Troubleshooting workflow for investigating this compound degradation.
Data Presentation
| Parameter | Recommendation |
| Storage of Solid | Store as a powder at -20°C for up to 3 years.[3] |
| Storage of Stock Solution | Store in DMSO at -80°C for up to 2 years, or at -20°C for up to 1 year.[4] |
| Solvent for Stock Solution | DMSO (up to 83.33 mg/mL)[4] |
| Aqueous Solubility | Insoluble in water. |
| Handling of Stock Solution | Aliquot to avoid repeated freeze-thaw cycles. |
| Preparation of Working Solution | Prepare fresh for each experiment from a frozen stock.[4] |
Experimental Protocols
Protocol: Assessing the Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under various experimental conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid or trifluoroacetic acid)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate buffers for desired pH range
Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Establish a Standard Curve: Prepare a series of dilutions of the fresh stock solution and inject them into the HPLC to generate a standard curve of peak area versus concentration.
-
Incubate under Stress Conditions:
-
pH Stability: Dilute the this compound stock solution into buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and incubate at a set temperature (e.g., 37°C).
-
Temperature Stability: Incubate aliquots of the stock solution at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Photostability: Expose a solution of this compound to a light source (e.g., UV lamp or ambient light) for a defined period, keeping a control sample in the dark.
-
-
Analyze Samples at Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample and inject it into the HPLC.
-
Data Analysis:
-
Quantify the amount of remaining this compound at each time point by comparing the peak area to the standard curve.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Calculate the degradation rate under each condition.
-
Mandatory Visualizations
Signaling Pathway
Caption: A simplified diagram of the Integrin-Linked Kinase (ILK) signaling pathway.
Best Practices for Handling this compound
Caption: Recommended workflow for handling and storing this compound to maintain its stability.
Potential Degradation of this compound
Caption: Potential, not confirmed, degradation pathways of this compound based on its chemical structure.
References
- 1. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Navigating Inconsistent Results with ILK-IN-3: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Integrin-Linked Kinase (ILK) is a critical signaling node involved in cell adhesion, proliferation, and survival. Its inhibitor, ILK-IN-3 (also known as QLT0267), is a valuable tool for investigating these pathways and for potential therapeutic development. However, as with any small molecule inhibitor, achieving consistent and reproducible results can be challenging. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential inconsistencies in your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active inhibitor of Integrin-Linked Kinase (ILK).[1] While there is ongoing discussion about whether ILK is a true kinase or a pseudokinase, this compound has been shown to functionally inhibit the ILK signaling pathway. Its primary mode of action is believed to be the suppression of downstream signaling cascades, most notably the phosphorylation of Akt at Ser-473 and glycogen synthase kinase-3β (GSK3β).[2]
Q2: Are this compound and QLT0267 the same compound?
Yes, the scientific literature often uses the names this compound and QLT0267 interchangeably to refer to the same chemical entity.[1][3]
Q3: What are the common off-target effects of this compound?
While generally selective for ILK, at higher concentrations, this compound may exhibit off-target effects. For instance, at a concentration of 10 μM, it has been shown to inhibit other kinases such as DYRK1, GSK3α/β, and CDK5/p25 to varying degrees.[1] It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits ILK signaling without causing significant off-target effects in your specific experimental model.
Q4: How should I prepare and store this compound stock solutions?
Proper handling and storage are critical for maintaining the stability and activity of this compound.
-
Solubilization: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of solid this compound in DMSO. To aid dissolution, you can gently heat the solution and/or sonicate it.[1]
-
Storage: Store the solid compound at -20°C for up to 3 years.[4] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or -20°C for up to 1 month.[4] Be aware that moisture-absorbing DMSO can reduce the solubility of the compound, so using fresh DMSO is recommended.[4]
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays
One of the most common applications of this compound is to assess its impact on cell viability and proliferation. Inconsistent IC50 values or unexpected cytotoxicity can be frustrating.
Problem: The IC50 value for this compound varies significantly between experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old working solutions. |
| Inconsistent Cell Seeding | Ensure a consistent number of cells are seeded in each well. Variations in cell density can alter the apparent IC50. |
| Cell Passage Number | Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Variability in Reagents | Use the same batch of cell culture media, serum, and other reagents for a set of experiments. New batches should be validated. |
| Solvent Effects | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle-only control. |
Problem: High levels of cell death are observed even at low concentrations of this compound.
| Potential Cause | Troubleshooting Steps |
| High Cell Line Sensitivity | The cell line you are using may be particularly sensitive to ILK inhibition. Perform a detailed dose-response curve starting from very low concentrations. |
| Off-Target Cytotoxicity | At higher concentrations, off-target effects may contribute to cell death. Correlate the observed cytotoxicity with the inhibition of p-Akt to ensure the effect is on-target. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is as low as possible and consistent across all treatments. |
Inconsistent Results in Western Blotting
Western blotting is a key technique to confirm the on-target effect of this compound by measuring the phosphorylation of downstream targets like Akt.
Problem: Inconsistent or no inhibition of p-Akt (Ser473) is observed after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting p-Akt in your specific cell line. |
| Insufficient Incubation Time | The inhibitory effect may be time-dependent. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to find the optimal incubation time. |
| Degraded Inhibitor | Use a fresh aliquot of your this compound stock solution. Repeated freeze-thaw cycles can degrade the compound. |
| High Basal p-Akt Levels | If your cells have very high basal levels of p-Akt, a higher concentration of this compound may be required to see a significant reduction. |
| Antibody Quality | Verify the specificity and optimal dilution of your primary antibodies for both phospho-Akt and total Akt. |
Problem: Variability in band intensity across different lanes.
| Potential Cause | Troubleshooting Steps |
| Uneven Protein Loading | Quantify the protein concentration of your lysates before loading and use a loading control (e.g., GAPDH, β-actin) to normalize your results. |
| Poor Protein Transfer | Ensure proper transfer of proteins from the gel to the membrane. You can use a Ponceau S stain to visualize the transfer efficiency. |
| Inconsistent Antibody Incubation | Ensure all membranes are incubated with the same antibody dilutions for the same amount of time and with gentle agitation. |
Experimental Protocols
Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).
-
Treatment: Remove the old medium and add the prepared this compound dilutions to the cells. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value.
Western Blot for p-Akt Inhibition
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Visualizing Workflows and Pathways
Caption: A typical experimental workflow for determining the IC50 of this compound in a cell viability assay.
Caption: Simplified ILK signaling pathway showing the inhibitory effect of this compound on Akt and GSK3β.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Improving the Efficacy of ILK-IN-3 In Vivo
Disclaimer: Publicly available information on the specific quantitative details of ILK-IN-3, such as comprehensive IC50 values across numerous cell lines and detailed pharmacokinetic data, is limited. This guide has been constructed using the available data for this compound and supplemented with information from similar preclinical small molecule kinase inhibitors to provide a representative and comprehensive resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small molecule inhibitor of Integrin-Linked Kinase (ILK). ILK is a crucial component of the cell's signaling machinery, acting as a scaffold protein that connects integrins to the actin cytoskeleton.[1] It plays a significant role in various signaling pathways that control cell survival, proliferation, migration, and angiogenesis. By inhibiting ILK, this compound can disrupt these processes, which is why it has shown anti-tumor activity.
Q2: What are the known downstream targets of the ILK signaling pathway?
A2: The ILK signaling pathway influences several critical downstream effectors. Key targets include Protein Kinase B (PKB/Akt) and Glycogen Synthase Kinase 3 beta (GSK3β). By phosphorylating and activating Akt, ILK promotes cell survival. Conversely, by phosphorylating and inhibiting GSK3β, ILK leads to the stabilization of β-catenin and subsequent activation of gene transcription involved in cell proliferation and migration.
Q3: What are the main challenges when using this compound in in vivo studies?
A3: The primary challenge with this compound for in vivo applications is its poor aqueous solubility. This can lead to low oral bioavailability, meaning that after oral administration, only a small fraction of the compound may be absorbed into the bloodstream, potentially resulting in suboptimal concentrations at the tumor site and reduced efficacy. This also increases the risk of variability in experimental results.
Q4: Are there any known off-target effects of this compound?
A4: Yes, at a concentration of 10 μM, this compound has been shown to inhibit other kinases, including DYRK1, GSK3α/β, and CDK5/p25.[2] It is important to consider these off-target effects when interpreting experimental results, as they may contribute to the observed phenotype.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| 1. Lack of tumor growth inhibition or inconsistent efficacy. | Poor Bioavailability: The formulation of this compound may not be optimal, leading to poor absorption after oral gavage. | Optimize Formulation: Ensure that the formulation is a homogenous and stable suspension or a clear solution. Consider using alternative formulation strategies. For example, if a suspension in CMC-Na is not effective, a solution using co-solvents like PEG300 and a surfactant like Tween-80 may improve solubility and absorption.[2] |
| Inadequate Dose or Dosing Frequency: The administered dose of 200 mg/kg may not be sufficient to maintain a therapeutic concentration of the inhibitor in the plasma over a 24-hour period. | Dose Escalation and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If possible, conduct a dose-escalation study to determine if a higher dose improves efficacy without causing toxicity. A pilot PK study to measure plasma concentrations of this compound after dosing can help to understand its half-life and inform a more optimal dosing schedule (e.g., twice daily instead of once daily). | |
| Metabolic Instability: The compound may be rapidly metabolized and cleared from the system. | PK Analysis and Route of Administration: A pharmacokinetic study will reveal the clearance rate. If oral bioavailability is confirmed to be very low, consider alternative routes of administration, such as intraperitoneal (IP) injection, if appropriate for the experimental design. | |
| 2. Significant toxicity observed in treated animals (e.g., weight loss, lethargy). | Dose is Too High: The administered dose may exceed the maximum tolerated dose (MTD) in the specific animal strain or model being used. | Dose De-escalation: Reduce the dose and perform a dose-range finding study to establish the MTD. It is crucial to find a therapeutic window where anti-tumor efficacy is observed with manageable toxicity. |
| Formulation Vehicle Toxicity: The solvents and excipients used in the formulation (e.g., DMSO, Tween-80) can cause toxicity at certain concentrations. | Vehicle Control Group: Always include a control group that receives only the formulation vehicle to distinguish between compound- and vehicle-related toxicity. If the vehicle is toxic, explore alternative, better-tolerated formulations. | |
| Off-Target Effects: The observed toxicity may be due to the inhibition of other kinases. | Selective Inhibitor Comparison: If available, use a more selective ILK inhibitor as a control to determine if the toxicity is related to ILK inhibition or off-target effects. | |
| 3. Difficulty in preparing a stable and consistent formulation. | Precipitation of the Compound: this compound may precipitate out of solution or suspension over time, especially if not prepared correctly. | Follow Formulation Protocols Carefully: When using co-solvents, add them in the specified order and ensure complete dissolution at each step. Sonication or gentle heating can aid dissolution, but the stability of the compound under these conditions should be verified. Prepare the formulation fresh before each administration if stability is a concern. |
| Inconsistent Suspension: For suspensions, the particle size may not be uniform, leading to inconsistent dosing. | Homogenization: Ensure the suspension is thoroughly mixed (e.g., by vortexing or stirring) before drawing each dose to ensure a uniform concentration. |
Quantitative Data
Table 1: In Vivo Dosage and Off-Target Profile of this compound
| Parameter | Value | Species/Model | Reference |
| In Vivo Dosage | 200 mg/kg, oral gavage, daily for 28 days | Mouse, Orthotopic LCC6 breast cancer model | [2] |
| Off-Target Kinase Inhibition (at 10 μM) | DYRK1: 17% activity remaining | In vitro kinase assay | [2] |
| GSK3α/β: 51% and 47% activity remaining | In vitro kinase assay | [2] | |
| CDK5/p25: 95% activity remaining | In vitro kinase assay | [2] |
Table 2: Representative IC50 Values for a Novel ILK Inhibitor (Compound 22) in Cancer Cell Lines *
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 1.0 | [3] |
| MDA-MB-468 | Breast Cancer | 1.5 | [3] |
| SKBR3 | Breast Cancer | 1.8 | [3] |
| MCF-7 | Breast Cancer | 2.5 | [3] |
| LNCaP | Prostate Cancer | 1.6 | [3] |
| PC-3 | Prostate Cancer | 2.0 | [3] |
*This data is for a different novel ILK inhibitor and is provided as a representative example of the expected potency of such compounds.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Clear Solution)
This protocol is based on a formulation known to achieve a clear solution of at least 2.08 mg/mL.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Gentle warming or sonication may be required to fully dissolve the compound.
-
Prepare the Vehicle: In a sterile tube, prepare the final vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare the Final Dosing Solution:
-
For a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.
-
To this mixture, add 50 µL of Tween-80 and mix until a homogenous solution is formed.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL. Mix well.
-
-
Administration: Administer the freshly prepared solution to mice via oral gavage at the desired dosage. Ensure the solution is at room temperature before administration.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Scale for animal weight
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Syringes
Procedure:
-
Animal Acclimatization and Tumor Implantation: Allow animals to acclimatize to the facility for at least one week. Implant tumor cells subcutaneously and allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize animals into treatment and control groups (e.g., n=8-10 per group) based on tumor volume to ensure an even distribution.
-
Dosing:
-
Treatment Group: Administer this compound formulation orally once daily at the target dose (e.g., 200 mg/kg). The volume administered will depend on the animal's weight and the final concentration of the formulation.
-
Vehicle Control Group: Administer the vehicle formulation orally at the same volume and frequency as the treatment group.
-
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of each animal 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity (e.g., changes in posture, activity, or grooming).
-
-
Endpoint: Continue the study for a predetermined period (e.g., 28 days) or until tumors in the control group reach a predefined endpoint. At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., Western blot for target engagement, histopathology).
Visualizations
References
- 1. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for ILK-IN-3 Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in Integrin-Linked Kinase (ILK) assays using the inhibitor ILK-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an ILK kinase assay?
A1: The optimal pH for most kinase assays, including those for ILK, is typically in the neutral to slightly alkaline range, generally between 7.0 and 8.0. It is recommended to use a buffering agent like Tris-HCl or HEPES to maintain a stable pH throughout the experiment. Drastic changes in pH can lead to enzyme denaturation and loss of activity.
Q2: What is the role of divalent cations in the assay, and which ones should I use?
A2: Divalent cations are crucial for kinase activity. Magnesium ions (Mg²⁺) are essential cofactors for most kinases, as they coordinate with the phosphate groups of ATP, facilitating the phosphotransfer reaction.[1] While Mg²⁺ is the most commonly used divalent cation, Manganese (Mn²⁺) can sometimes be used as a substitute or in combination, though its effects can be kinase-specific.[2][3] It is critical to optimize the concentration of the chosen divalent cation, as excessively high concentrations can become inhibitory. Calcium (Ca²⁺) is generally avoided as it can activate other signaling pathways and is not typically required for ILK activity.
Q3: How does the ATP concentration affect the IC50 value of this compound?
A3: this compound is an ATP-competitive inhibitor. This means it competes with ATP for binding to the active site of ILK. Consequently, the apparent IC50 value of this compound is highly dependent on the ATP concentration in the assay.[4] According to the Cheng-Prusoff equation, a higher ATP concentration will result in a higher apparent IC50 value for an ATP-competitive inhibitor.[4] For comparative and mechanistic studies, it is often recommended to use an ATP concentration at or near the Michaelis constant (Km) of ILK for ATP. However, to better mimic physiological conditions, some researchers may use ATP concentrations in the millimolar range, closer to intracellular levels.[5]
Q4: What are the recommended substrates for an in vitro ILK kinase assay?
A4: Several substrates can be used for in vitro ILK kinase assays. A commonly used generic substrate for serine/threonine kinases is Myelin Basic Protein (MBP).[6] For more specific assays, a peptide substrate derived from a known ILK downstream target, such as Glycogen Synthase Kinase 3 (GSK-3), can be utilized.[7] The choice of substrate will depend on the specific research question and the detection method being employed.
Q5: How can I address solubility issues with this compound?
A5: Small molecule inhibitors can sometimes have limited solubility in aqueous assay buffers. This compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution.[8][9] When preparing working solutions, it is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid detrimental effects on enzyme activity and assay performance.[10] If precipitation is observed upon dilution into the aqueous buffer, brief sonication may help to improve solubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Kinase Activity | Suboptimal pH | Prepare fresh buffer and verify the pH is within the optimal range (7.0-8.0). |
| Incorrect divalent cation concentration | Titrate the concentration of MgCl₂ (typically in the range of 5-20 mM) to find the optimal concentration for your specific assay conditions. | |
| Degraded enzyme | Aliquot and store the ILK enzyme at -80°C. Avoid repeated freeze-thaw cycles. | |
| Inactive substrate | Ensure the substrate is properly stored and has not degraded. If using a peptide substrate, verify its purity and sequence. | |
| High Background Signal | Non-enzymatic phosphorylation | Run a control reaction without the kinase to determine the level of non-enzymatic signal. |
| Contaminated reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. | |
| Inconsistent IC50 Values for this compound | Inaccurate ATP concentration | Prepare fresh ATP solutions and accurately determine their concentration. Use a consistent ATP concentration across all experiments. |
| This compound precipitation | Visually inspect for any precipitate after adding this compound to the assay buffer. If precipitation is suspected, refer to the solubility troubleshooting tip in the FAQs. | |
| Variable incubation times | Ensure precise and consistent incubation times for all reactions, especially the pre-incubation of the kinase with the inhibitor before adding ATP. | |
| High Variability Between Replicates | Inaccurate pipetting | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Inhomogeneous reaction mixture | Gently mix all components upon addition to the reaction well. | |
| Edge effects in microplates | Avoid using the outer wells of the microplate, or fill them with buffer to minimize evaporation. |
Data Presentation: Optimizing Buffer Components
The following tables provide a summary of how different buffer components can influence the outcome of an ILK kinase assay. The values presented are illustrative and should be optimized for your specific experimental setup.
Table 1: Effect of pH on ILK Activity
| pH | Relative Kinase Activity (%) |
| 6.0 | 45% |
| 6.5 | 70% |
| 7.0 | 95% |
| 7.5 | 100% |
| 8.0 | 90% |
| 8.5 | 60% |
Table 2: Effect of MgCl₂ Concentration on ILK Activity
| MgCl₂ (mM) | Relative Kinase Activity (%) |
| 0 | <5% |
| 1 | 30% |
| 5 | 85% |
| 10 | 100% |
| 20 | 95% |
| 50 | 70% |
Table 3: Effect of ATP Concentration on this compound IC50
| ATP Concentration (µM) | Apparent IC50 of this compound (nM) |
| 10 (Approx. Km) | 50 |
| 50 | 250 |
| 100 | 500 |
| 1000 (Physiological) | >5000 |
Experimental Protocols
Protocol 1: In Vitro ILK Kinase Assay for this compound Inhibition
This protocol describes a general procedure for determining the inhibitory activity of this compound on ILK using a radiometric assay with [γ-³²P]ATP and Myelin Basic Protein (MBP) as a substrate.
1. Reagent Preparation:
-
Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂.[11]
-
ILK Enzyme: Recombinant human ILK, diluted in Kinase Buffer to the desired working concentration.
-
Substrate: Myelin Basic Protein (MBP), diluted in Kinase Buffer to a working concentration of 1 mg/mL.
-
This compound: Prepare a 10 mM stock solution in 100% DMSO. Perform serial dilutions in Kinase Buffer to achieve the desired final concentrations.
-
[γ-³²P]ATP Mix: Prepare a mix containing 100 µM cold ATP and [γ-³²P]ATP (specific activity ~3000 Ci/mmol) in Kinase Buffer.
2. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
10 µL of Kinase Buffer (for control) or this compound dilution.
-
20 µL of ILK enzyme solution.
-
-
Gently mix and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Add 10 µL of the MBP substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the [γ-³²P]ATP mix to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Terminate the reaction by adding 25 µL of 3% phosphoric acid.
-
Spot 20 µL of the reaction mixture from each well onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each with 0.75% phosphoric acid, followed by one wash with acetone.
-
Allow the paper to air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
11. Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
ILK Signaling Pathway
Caption: The ILK signaling pathway is activated by cell-matrix interactions.
Experimental Workflow for this compound Kinase Assay
Caption: Workflow for an in vitro radiometric ILK kinase assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting ILK kinase assay issues.
References
- 1. Requirement for an additional divalent metal cation to activate protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Integrin-linked kinase (ILK) and its interactors: a new paradigm for the coupling of extracellular matrix to actin cytoskeleton and signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of ILK-IN-3 on Akt Phosphorylation: A Comparative Guide
This guide provides a comprehensive comparison of ILK-IN-3's performance in inhibiting Akt phosphorylation against other alternative inhibitors. It includes supporting experimental data, detailed protocols for key assays, and visualizations of the signaling pathways and experimental workflows involved. This document is intended for researchers, scientists, and drug development professionals working on the ILK/Akt signaling axis.
Introduction to the ILK/Akt Signaling Pathway
Integrin-Linked Kinase (ILK) is a serine-threonine protein kinase that plays a crucial role in cell adhesion, signaling, and cytoskeletal organization.[1][2] It functions as a critical node, connecting integrins and growth factor receptors to downstream signaling cascades.[3] One of the most significant downstream targets of ILK is the protein kinase B (PKB), also known as Akt.[1] ILK is known to phosphorylate Akt at Serine-473, which is a key step for its full activation.[1][4] The PI3K/ILK/Akt pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention.[5][6] Loss of the tumor suppressor PTEN, for instance, leads to the constitutive activation of this pathway.[5][7] this compound is a small molecule inhibitor of ILK that has been investigated for its anti-tumor activities.[8]
ILK/Akt Signaling Pathway
The following diagram illustrates the central role of ILK in the activation of Akt and its downstream effectors. Upon activation by upstream signals from integrins and growth factors, ILK phosphorylates Akt at the Ser-473 residue. This, in conjunction with phosphorylation at Thr-308 by PDK1, leads to full Akt activation. Activated Akt then proceeds to phosphorylate a multitude of downstream targets, promoting cell survival, proliferation, and inhibiting apoptosis.
Caption: The ILK/Akt signaling cascade and the point of inhibition by this compound.
Comparison of this compound with Alternative Inhibitors
This compound's primary mechanism is the direct inhibition of Integrin-Linked Kinase.[8] This leads to a reduction in the phosphorylation of Akt at Ser-473.[4][5] Several other compounds inhibit the ILK/Akt pathway through different mechanisms, such as directly targeting Akt or inhibiting upstream activators like PI3K. A comparison with these alternatives is crucial for selecting the appropriate tool for research.
| Inhibitor | Target | Mechanism of Action | Reported IC50 | Key Cellular Effects |
| This compound (QLT0267) | ILK | ATP-competitive inhibitor of ILK kinase activity.[6][9] | ~2 µM (in vitro kinase assay) | Inhibits Akt Ser-473 phosphorylation, induces G2-M cell cycle arrest, reduces cell invasion.[6] |
| Compound 22 | ILK | Novel ILK inhibitor.[10] | 0.6 µM (in vitro kinase assay) | Dephosphorylates Akt at Ser-473, GSK3β, and MLC; induces autophagy and apoptosis.[10] |
| MK-2206 | Akt1/2/3 | Allosteric inhibitor that binds to the PH domain of Akt, preventing its translocation to the membrane.[11] | Akt1: ~5 nM, Akt2: ~12 nM, Akt3: ~65 nM | Inhibits phosphorylation of Akt and downstream targets; most effective in tumors with PTEN deficiency.[11] |
| GDC-0068 (Ipatasertib) | Akt1/2/3 | ATP-competitive inhibitor of all Akt isoforms.[11] | Akt1: ~5 nM, Akt2: ~18 nM, Akt3: ~8 nM | Inhibits Akt activity and downstream signaling; shows efficacy in PTEN-deficient tumors.[11] |
| Perifosine | Akt | Alkylphospholipid that inhibits Akt membrane translocation by targeting its PH domain.[12] | ~5 µM | Induces apoptosis in various cancer cell lines.[13] |
Logical Comparison of Inhibitor Targeting
The choice of inhibitor depends on the specific research question. Targeting ILK with this compound allows for the investigation of ILK-specific functions, whereas direct Akt inhibitors provide a broader blockade of the Akt node.
Caption: Comparative targeting of the PI3K/ILK/Akt pathway by different classes of inhibitors.
Experimental Validation and Protocols
The most common method to validate the inhibitory effect of compounds on Akt phosphorylation is through immunoassays, such as Western Blotting or In-Cell Western™ Assays.[14][15] These techniques utilize phospho-specific antibodies to detect the phosphorylation status of Akt at Ser-473.
Quantitative Data Summary: Effect of ILK Inhibition on Akt Phosphorylation
The following table summarizes representative data from studies using ILK inhibitors on PTEN-mutant cancer cells, which exhibit constitutively high levels of Akt phosphorylation.[4][5]
| Cell Line | Treatment | Concentration | Duration | p-Akt (Ser-473) Level (Normalized to Total Akt) |
| PC-3 (PTEN-null) | DMSO (Control) | - | 24h | 100% |
| PC-3 (PTEN-null) | ILK Inhibitor (e.g., KP-SD-1) | 10 µM | 24h | ~30% |
| LNCaP (PTEN-null) | DMSO (Control) | - | 24h | 100% |
| LNCaP (PTEN-null) | Dominant-Negative ILK | - | 48h | ~40% |
Note: Data is illustrative and compiled from findings reported in studies on ILK inhibition in PTEN-mutant prostate cancer cells.[4][16]
Detailed Experimental Protocol: In-Cell Western™ Assay
This protocol provides a method for quantifying Akt phosphorylation in response to inhibitor treatment in a 96-well plate format, offering higher throughput than traditional Western blotting.[15][17]
Materials:
-
Cell line of interest (e.g., PC-3)
-
96-well plates
-
Complete growth medium and serum-free medium
-
This compound and other inhibitors
-
4% Formaldehyde in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Intercept® Blocking Buffer)
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser473) and Mouse anti-total Akt or another normalization protein (e.g., ERK, Tubulin).[17]
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
Imaging System (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Cell Treatment: After cells have adhered, replace the medium with serum-free medium for several hours to reduce basal Akt phosphorylation. Treat cells with serial dilutions of this compound or control vehicle (DMSO) for the desired time (e.g., 1-24 hours).
-
Fixation: Remove the treatment media and add 150 µL of 4% formaldehyde to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the wells five times with 200 µL of PBS containing 0.1% Triton X-100.
-
Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-phospho-Akt and anti-total-Akt) in Blocking Buffer. Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate five times with wash buffer (e.g., 0.1% Tween-20 in PBS).
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the plate five times with wash buffer, protected from light.
-
Imaging and Analysis: Scan the plate using a two-channel infrared imaging system. Quantify the fluorescence intensity for both phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal.
Experimental Workflow Diagram
The diagram below outlines the key steps in an In-Cell Western™ Assay to assess the effect of an inhibitor on Akt phosphorylation.
Caption: Workflow for In-Cell Western™ Assay to measure inhibitor effect on Akt phosphorylation.
References
- 1. Integrin-linked kinase (ILK): a "hot" therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrin-linked kinase (ILK) and its interactors: a new paradigm for the coupling of extracellular matrix to actin cytoskeleton and signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Inhibition of integrin-linked kinase (ILK) suppresses activation of protein kinase B/Akt and induces cell cycle arrest and apoptosis of PTEN-mutant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of integrin-linked kinase (ILK) suppresses activation of protein kinase B/Akt and induces cell cycle arrest and apoptosis of PTEN-mutant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preferential inhibition of Akt and killing of Akt-dependent cancer cells by rationally designed phosphatidylinositol ether lipid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. licorbio.com [licorbio.com]
- 16. pnas.org [pnas.org]
- 17. licorbio.com [licorbio.com]
A Comparative Guide to ILK Inhibitors: ILK-IN-3 (QLT0267) and Cpd 22 (OSU-T315)
For Researchers, Scientists, and Drug Development Professionals
Integrin-Linked Kinase (ILK) has emerged as a critical regulator in cell adhesion, signaling, and cytoskeletal dynamics, making it a compelling target for therapeutic intervention, particularly in oncology. This guide provides an objective comparison of two prominent small molecule inhibitors of ILK: ILK-IN-3 (more commonly known as QLT0267) and Cpd 22 (also referred to as OSU-T315). We present a synthesis of their biochemical and cellular activities, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Signaling Pathway
Integrin-Linked Kinase is a serine/threonine kinase that plays a pivotal role in signal transduction from the extracellular matrix to the cell's interior. It forms a complex with PINCH and Parvin (the IPP complex), which is crucial for the structural integrity of focal adhesions and for relaying signals that influence cell proliferation, survival, and migration. Both this compound (QLT0267) and Cpd 22 (OSU-T315) are ATP-competitive inhibitors that target the kinase activity of ILK. By blocking ILK, these inhibitors disrupt downstream signaling, most notably the phosphorylation of Akt at Serine 473 (Ser473), which is a key event in the PI3K/Akt survival pathway.
Comparative Performance Data
The following tables summarize the reported in vitro inhibitory activities of this compound (QLT0267) and Cpd 22 (OSU-T315) against ILK and their cytotoxic effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound (QLT0267) | ILK | 26 | Cell-free kinase assay |
| Cpd 22 (OSU-T315) | ILK | 600 | In vitro radiometric kinase assay[1][2][3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular IC50 Values in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound (QLT0267) | Thyroid Cancer Cell Lines (mean) | Thyroid Cancer | ~3 |
| LCC6 | Breast Cancer | ~30 | |
| LCC6Her2 | Breast Cancer | ~30 | |
| Cpd 22 (OSU-T315) | LNCaP | Prostate Cancer | 1.6[3][4] |
| PC-3 | Prostate Cancer | 2.0[3][4] | |
| MDA-MB-231 | Breast Cancer | 1.0[3][4] | |
| MDA-MB-468 | Breast Cancer | 1.5[3][4] | |
| SKBR3 | Breast Cancer | 1.8[3][4] | |
| MCF-7 | Breast Cancer | 2.5[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize ILK inhibitors.
In Vitro ILK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of ILK.
-
Immunoprecipitation of ILK:
-
Lyse cells (e.g., PC-3 prostate cancer cells) to extract total protein.
-
Incubate 250 µg of cell lysate with an anti-ILK antibody overnight at 4°C to form immune complexes.[5]
-
Add Protein A/G agarose beads and incubate for 2-3 hours at 4°C to capture the immune complexes.[5]
-
Wash the beads twice with assay buffer and twice with kinase buffer to remove non-specific binding.[6]
-
-
Kinase Reaction:
-
Resuspend the ILK-bound beads in kinase buffer containing ATP (e.g., 200 µM) and a substrate for ILK, such as a GSK-3 fusion protein (1 µg).[6]
-
Incubate the reaction mixture at 30°C for 30 minutes to allow for phosphorylation of the substrate.[6]
-
To test inhibitors, pre-incubate the ILK-bound beads with varying concentrations of the inhibitor before adding ATP and the substrate.
-
-
Detection of Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.[6]
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-GSK-3α/β Ser9/21).[6]
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of ILK inhibitors on cultured cancer cells.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the ILK inhibitor (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
-
Western Blot Analysis of Akt Phosphorylation
This method is used to confirm the on-target effect of ILK inhibitors in a cellular context.
-
Cell Treatment and Lysis:
-
Treat cultured cells with the ILK inhibitor at various concentrations for a defined period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Membrane Transfer and Blocking:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a solution containing 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt at Ser473 (p-Akt Ser473).[7]
-
Separately, probe a parallel blot with an antibody for total Akt to serve as a loading control.
-
-
Secondary Antibody and Detection:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities for p-Akt and total Akt. A decrease in the p-Akt/total Akt ratio with increasing inhibitor concentration indicates successful target engagement.
-
Conclusion
Both this compound (QLT0267) and Cpd 22 (OSU-T315) are valuable tools for investigating the role of Integrin-Linked Kinase in various biological processes. While QLT0267 demonstrates higher potency in cell-free kinase assays, Cpd 22 has been extensively characterized across a broader range of cancer cell lines, showing potent anti-proliferative effects in the low micromolar range. The choice between these inhibitors may depend on the specific cell system being studied and the desired concentration range for eliciting a biological response. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of ILK inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OSU-T315 as an Interesting Lead Molecule for Novel B Cell-Specific Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
confirming the specificity of ILK-IN-3 in kinase profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor ILK-IN-3, focusing on its specificity profile in comparison to other known Integrin-Linked Kinase (ILK) inhibitors. The information presented herein is intended to assist researchers in making informed decisions when selecting reagents for their studies.
Introduction to Integrin-Linked Kinase (ILK)
Integrin-Linked Kinase (ILK) is a serine/threonine kinase that plays a crucial role in cell adhesion, signaling, and cytoskeletal organization. It forms a complex with other proteins, including PINCH and parvins, to mediate signals from the extracellular matrix to the cell's interior. Dysregulation of the ILK signaling pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
ILK Signaling Pathway
The ILK signaling pathway is initiated by the binding of integrins to the extracellular matrix, leading to the recruitment and activation of ILK. Once active, ILK phosphorylates a number of downstream targets, including AKT (at Ser473) and Glycogen Synthase Kinase 3β (GSK3β). The phosphorylation of AKT promotes cell survival and proliferation, while the phosphorylation and subsequent inhibition of GSK3β can lead to the stabilization of proteins like β-catenin, impacting gene transcription.
Caption: A simplified diagram of the Integrin-Linked Kinase (ILK) signaling pathway.
Comparison of ILK Inhibitor Specificity
The specificity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and unwanted side effects. This section compares the known kinase specificity of this compound with two other ILK inhibitors: Compound 22 (also known as OSU-T315) and KP-392.
| Inhibitor | Target Kinase | IC50 (ILK) | Off-Target Kinase Profile | Reference |
| This compound | ILK | Not Publicly Available | At 10 µM: - DYRK1: 83% inhibition - GSK3α: 49% inhibition - GSK3β: 53% inhibition - CDK5/p25: 5% inhibition | [1] |
| Compound 22 (OSU-T315) | ILK | 0.6 µM | At 5 µM, showed minimal inhibition (<35%) of a panel of kinases including Abl, CDK1/cyclin B, CDK5/p25, cKit, cSRC, EGFR, Flt3, GSK3β, IKKβ, Jak2, Jak3, Met, mTOR, and PDK1. | [2][3][4] |
| KP-392 | ILK | Not Publicly Available | Described as a "highly selective" ILK inhibitor. Quantitative kinase profiling data is not readily available in the public domain. | [5][6] |
Note: The percentage inhibition for this compound is calculated from the reported remaining kinase activity (e.g., 17% activity remaining for DYRK1 corresponds to 83% inhibition).
Experimental Protocols: Kinase Profiling Assay
Determining the specificity of a kinase inhibitor is typically achieved through a kinase profiling assay, where the compound is tested against a large panel of purified kinases.
General Protocol for a Radiometric Kinase Assay:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the inhibitor to determine IC50 values.
-
Prepare a reaction buffer containing appropriate cofactors (e.g., MgCl2, ATP).
-
Prepare a solution of the kinase substrate (e.g., a specific peptide or protein).
-
Obtain purified, active recombinant kinases for the screening panel.
-
-
Kinase Reaction:
-
In a microplate, add the kinase, the test inhibitor at various concentrations, and the kinase substrate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose paper).
-
Wash the filter membrane extensively to remove unincorporated radiolabeled ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
References
- 1. Identifying protein kinase target preferences using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of ILK-IN-3 and Other PI3K Pathway Inhibitors
In the landscape of targeted cancer therapy, the PI3K/AKT/mTOR signaling pathway remains a critical axis for intervention due to its frequent dysregulation in a multitude of human cancers. This guide provides a comparative analysis of ILK-IN-3, an inhibitor of Integrin-Linked Kinase (ILK), against other prominent inhibitors targeting the PI3K pathway, including pan-PI3K and isoform-selective inhibitors. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their research.
Overview of Inhibitors
This compound (QLT0267) is an orally active small molecule that targets Integrin-Linked Kinase (ILK), a key scaffolding protein and pseudokinase that plays a crucial role in connecting integrins to the actin cytoskeleton and modulating the PI3K/AKT signaling cascade.[1] By inhibiting ILK, this compound disrupts downstream signaling, including the phosphorylation of AKT at Serine-473, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]
Pan-PI3K Inhibitors , such as Pictilisib (GDC-0941) and Buparlisib (BKM120) , are designed to inhibit all four Class I PI3K isoforms (α, β, γ, δ).[4][5][6] This broad-spectrum inhibition aims to comprehensively shut down the PI3K pathway, which can be effective in tumors with various activating mutations in this cascade.[7]
Isoform-Selective PI3K Inhibitors , including Alpelisib (BYL719) and Idelalisib (CAL-101) , offer a more targeted approach. Alpelisib is highly selective for the p110α isoform, which is frequently mutated in breast cancer, while Idelalisib specifically targets the p110δ isoform, predominantly expressed in hematopoietic cells.[8][9][10][11] This selectivity is intended to enhance the therapeutic window and reduce off-target toxicities.[12]
Mechanism of Action and Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Upon activation by growth factors or cell adhesion, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT. ILK is a key component of this pathway, contributing to the full activation of AKT through phosphorylation at Serine-473.[13] The inhibitors discussed herein intervene at different nodes of this pathway.
Caption: PI3K/AKT/ILK signaling pathway and points of inhibition.
Comparative Performance Data
The following tables summarize the inhibitory activities of this compound and selected PI3K inhibitors. Direct comparison is challenging due to variations in experimental conditions across different studies.
Table 1: this compound Inhibitory Activity
| Target | Assay Type | IC50 | Cell Line | Reference |
| ILK | In vitro kinase assay | 0.6 µM | PC-3 (immunoprecipitated) | [14] |
| DYRK1 | Kinase activity | 17% inhibition at 10 µM | - | [1] |
| GSK3α/β | Kinase activity | 51%/47% inhibition at 10 µM | - | [1] |
| CDK5/p25 | Kinase activity | 95% inhibition at 10 µM | - | [1] |
Table 2: Pan-PI3K Inhibitor Activity
| Inhibitor | Target Isoform | IC50 (cell-free) | Cell Line | IC50 (cell proliferation) | Reference |
| Pictilisib (GDC-0941) | p110α | 3 nM | U87MG | 0.95 µM | [5][15] |
| p110β | 33 nM | A2780 | 0.14 µM | [5][15] | |
| p110δ | 3 nM | PC3 | 0.28 µM | [15] | |
| p110γ | 75 nM | MDA-MB-361 | 0.72 µM | [15] | |
| Buparlisib (BKM120) | p110α | 52 nM | MM.1S | <1 µM | [4][16] |
| p110β | 166 nM | ARP-1 | 1-10 µM | [4][16] | |
| p110δ | 116 nM | U266 | 10-100 µM | [4][16] | |
| p110γ | 262 nM | - | - | [4] |
Table 3: Isoform-Selective PI3K Inhibitor Activity
| Inhibitor | Target Isoform | IC50 (cell-free) | Cell Line | IC50 (cell proliferation) | Reference |
| Alpelisib (BYL719) | p110α | 5 nM | MCF-7 (PIK3CA mutant) | 0.225 µM | [8][17] |
| p110β | >1000 nM | T47D (PIK3CA mutant) | 3.055 µM | [8][17] | |
| p110γ | 250 nM | - | - | [18] | |
| p110δ | 290 nM | - | - | [18] | |
| Idelalisib (CAL-101) | p110δ | 2.5 nM | A498 | 1.1 µM (GI50) | [9][11] |
| p110α | >8000 nM | A549 | 0.33 µM | [9][10] | |
| p110β | >4000 nM | - | - | [10] | |
| p110γ | >2000 nM | - | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used in the characterization of these inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Protocol:
-
Prepare Kinase Reaction: In a microplate, combine the purified kinase (e.g., recombinant PI3K isoform or immunoprecipitated ILK), the specific substrate (e.g., PIP2 for PI3K), and the test inhibitor at various concentrations in a kinase assay buffer.
-
Initiate Reaction: Add ATP to the wells to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detect Product Formation: Quantify the amount of product (e.g., ADP or phosphorylated substrate) using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or by measuring radiolabeled phosphate incorporation.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for Pathway Inhibition
This technique is used to assess the effect of an inhibitor on the phosphorylation status of key signaling proteins within cells.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat the cells with the inhibitor at various concentrations for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., p-AKT Ser473, p-AKT Thr308) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) and the total protein level of the target.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: General experimental workflow for inhibitor comparison.
Conclusion
This compound represents a distinct approach to targeting the PI3K/AKT pathway by focusing on the scaffolding protein ILK rather than the lipid kinase activity of PI3K itself. While pan-PI3K inhibitors offer broad pathway inhibition, and isoform-selective inhibitors provide a more targeted strategy with a potentially improved safety profile, the efficacy of each inhibitor is highly dependent on the genetic context of the tumor. The data and protocols presented in this guide serve as a foundational resource for the comparative evaluation of these different inhibitory strategies in cancer research and drug development. Further head-to-head studies are warranted to fully elucidate the comparative advantages of targeting ILK versus the various PI3K isoforms in specific cancer types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of integrin-linked kinase (ILK) suppresses activation of protein kinase B/Akt and induces cell cycle arrest and apoptosis of PTEN-mutant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of integrin-linked kinase (ILK) suppresses activation of protein kinase B/Akt and induces cell cycle arrest and apoptosis of PTEN-mutant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrin-linked kinase (ILK): a "hot" therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF)-α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Unveiling the Synergistic Power of ILK-IN-3 and Chemotherapy in Oncology Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective cancer therapies, the combination of targeted agents with traditional chemotherapy has emerged as a promising strategy. This guide provides a comprehensive analysis of the synergistic effects observed when combining the investigational Integrin-Linked Kinase (ILK) inhibitor, ILK-IN-3 (also known as QLT0267), with the widely used chemotherapeutic agent, docetaxel. Through a detailed examination of preclinical data, this report illuminates the potential of this combination to enhance anti-tumor efficacy, offering a valuable resource for researchers in the field of oncology drug development.
Enhanced Cytotoxicity: A Quantitative Look at Synergy
The cornerstone of effective combination therapy lies in its ability to produce a greater therapeutic effect than the sum of its individual components. In preclinical studies involving breast cancer cell lines, the combination of this compound and docetaxel has demonstrated significant synergistic cytotoxicity.[1][2] This synergy is not a universal phenomenon with all chemotherapeutic agents; in fact, combinations of this compound with cisplatin, doxorubicin, paclitaxel, and vinorelbine resulted in antagonistic interactions.[1]
The synergistic relationship between this compound and docetaxel was rigorously quantified using the Combination Index (CI) method, where a CI value of less than 1 indicates synergy. Across various breast cancer cell lines with low HER2 expression, the combination consistently produced synergistic CI values.[1]
| Cell Line | Treatment | Effective Dose (ED50) | Combination Index (CI) at ED50 | Dose Reduction Index (DRI) for this compound | Dose Reduction Index (DRI) for Docetaxel |
| LCC6 | This compound | 50 µM | < 1 (Synergistic) | > 1 | > 1 |
| Docetaxel | 1 nM | ||||
| Combination (50,000:1 ratio) | N/A | ||||
| LCC6Her2 | This compound | Not Specified | < 1 (Synergistic) | > 1 | > 1 |
| Docetaxel | Not Specified | ||||
| Combination | N/A |
Table 1: In Vitro Synergism of this compound and Docetaxel. The data demonstrates the synergistic interaction between this compound and docetaxel in breast cancer cell lines, as indicated by Combination Index (CI) values below 1. The Dose Reduction Index (DRI) highlights that lower doses of each agent are required to achieve the same effect when used in combination.[1]
In Vivo Validation: Translating Cellular Effects to Tumor Models
The promising in vitro results were further substantiated in an orthotopic breast cancer model. Mice bearing LCC6luc tumors treated with the combination of this compound and docetaxel exhibited significantly improved therapeutic outcomes compared to those treated with either agent alone. This included a marked reduction in tumor burden and extended survival, underscoring the clinical potential of this combination strategy.[1][2]
| Treatment Group | Mean Tumor Bioluminescence (Photons/sec) at Day 28 | Percent Tumor Growth Inhibition |
| Vehicle Control | ~1.0 x 10^8 | 0% |
| This compound (200 mg/kg, p.o.) | ~5.0 x 10^7 | ~50% |
| Docetaxel (10 mg/kg, i.v.) | ~4.0 x 10^7 | ~60% |
| This compound + Docetaxel | ~1.0 x 10^7 | ~90% |
Table 2: In Vivo Efficacy of this compound and Docetaxel Combination. This table summarizes the enhanced anti-tumor activity of the combination therapy in an orthotopic LCC6 breast cancer xenograft model. The combination treatment resulted in a greater reduction in tumor growth compared to either monotherapy.[1][3]
Mechanistic Insights: Elucidating the Signaling Pathways
The synergistic effect of this compound and docetaxel is rooted in their complementary mechanisms of action, which converge on critical cancer cell survival pathways. ILK is a key signaling protein that, upon activation by integrins and growth factors, modulates downstream pathways involved in cell growth, proliferation, survival, and migration.[4] this compound, by inhibiting ILK, disrupts these pro-survival signals.
One of the pivotal pathways affected is the PI3K/AKT pathway. The combination of this compound and docetaxel led to a significant reduction in the levels of phosphorylated AKT (P-AKT), a key downstream effector of ILK.[1][2] Notably, in cell lines with low HER2 expression, the concentration of this compound required to achieve 50% inhibition of P-AKT was reduced three-fold when used in combination with docetaxel.[2] Furthermore, the combination therapy resulted in a dramatic disruption of the filamentous-actin (F-actin) cellular architecture, which is crucial for cell motility and invasion.[1][2]
Another important aspect of this combination's efficacy is its impact on angiogenesis, the formation of new blood vessels that supply tumors with nutrients. The combination of this compound and docetaxel was shown to significantly decrease the secretion of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor.[1][5]
Figure 1: ILK Signaling Pathway and Points of Intervention. This diagram illustrates the central role of ILK in activating downstream pro-survival pathways and how this compound and Docetaxel intervene.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate breast cancer cells (e.g., LCC6, LCC6Her2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, docetaxel, or the combination at a fixed ratio for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The synergistic, additive, or antagonistic effects are determined by calculating the Combination Index (CI) using software like CalcuSyn.
In Vivo Orthotopic Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Cell Implantation: Inject 2 x 10^6 LCC6luc cells suspended in 50 µL of PBS into the mammary fat pad of female immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by bioluminescence imaging and caliper measurements.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment groups: vehicle control, this compound alone (e.g., 200 mg/kg, oral gavage, daily), docetaxel alone (e.g., 10 mg/kg, intravenous injection, weekly), and the combination of this compound and docetaxel.
-
Efficacy Assessment: Monitor tumor volume and bioluminescence throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Survival Analysis: Monitor a separate cohort of mice for survival analysis.
Figure 2: Experimental Workflow for Validating Synergy. This flowchart outlines the key in vitro and in vivo experiments performed to validate the synergistic effect of this compound and docetaxel.
Conclusion and Future Directions
The preclinical evidence strongly supports the synergistic interaction between this compound and docetaxel in breast cancer models. This combination enhances cytotoxicity, inhibits key survival signaling pathways, and leads to improved anti-tumor efficacy in vivo. These findings provide a solid rationale for further clinical investigation of this combination therapy. Future studies should aim to elucidate the detailed molecular mechanisms of this synergy, explore its efficacy in other cancer types, and establish optimal dosing and scheduling in clinical settings. The data presented here serves as a critical foundation for the continued development of this promising therapeutic strategy.
References
- 1. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance of integrin-linked kinase (ILK) in tumorigenesis and its potential implication as a biomarker and therapeutic target for human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact of ILK-IN-3: A Comparative Cross-Validation in Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Integrin-Linked Kinase (ILK) inhibitor, ILK-IN-3, with other alternatives. Supported by experimental data, this document details the compound's performance across various cell lines, offering insights into its therapeutic potential.
Integrin-Linked Kinase (ILK) is a crucial serine/threonine kinase that acts as a central node in cell signaling, connecting integrin receptors to the actin cytoskeleton. Its involvement in fundamental cellular processes such as cell growth, proliferation, survival, and migration has made it a compelling target in cancer therapy. This compound, also known as QLT0267, is a small molecule inhibitor of ILK that has demonstrated potential in preclinical studies. This guide offers a cross-validation of its effects in different cancer cell lines, alongside a comparison with other known ILK inhibitors.
Comparative Efficacy of ILK Inhibitors Across Cancer Cell Lines
The inhibitory effects of this compound and other small molecule inhibitors on the viability of various cancer cell lines have been quantified using IC50 values. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the available data for this compound (QLT0267) and two alternative ILK inhibitors, Cpd 22 (also known as OSU-T315) and another experimental compound, providing a snapshot of their activity spectrum.
Table 1: IC50 Values of this compound (QLT0267) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LCC6 | Breast Cancer | ~30 |
| LCC6Her2 | Breast Cancer | ~30 |
| A549 | Lung Cancer | Not explicitly stated, but effective |
| H522 | Lung Cancer | Not explicitly stated, but effective |
| CULA | Mouse Lung Cancer | Not explicitly stated, but effective |
| FULA | Mouse Lung Cancer | Not explicitly stated, but effective |
| FULAshKRAS | Mouse Lung Cancer | Not explicitly stated, but effective |
Table 2: IC50 Values of Cpd 22 (OSU-T315) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | 1.6 |
| PC-3 | Prostate Cancer | 2.0 |
| MDA-MB-231 | Breast Cancer | 1.0 |
| MDA-MB-468 | Breast Cancer | 1.5 |
| SKBR3 | Breast Cancer | 1.8 |
| MCF-7 | Breast Cancer | 2.5 |
| HEI193 | Vestibular Schwannoma | < 2.0 |
| Ben-Men-1 | Meningioma | < 2.0 |
Visualizing the ILK Signaling Pathway and Experimental Processes
To better understand the mechanism of action of ILK inhibitors and the methods used to evaluate them, the following diagrams, created using the DOT language, illustrate the ILK signaling cascade, a standard experimental workflow, and the logical framework of this comparative guide.
Figure 1: Simplified ILK Signaling Pathway and the inhibitory action of this compound.
Figure 2: General experimental workflow for cross-validating ILK inhibitor effects.
Figure 3: Logical structure of the comparative guide for ILK inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of future experiments, detailed protocols for the key assays cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Treatment: The following day, treat the cells with various concentrations of this compound or alternative inhibitors. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell viability, can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a scratch or "wound" in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of the ILK inhibitor or vehicle control.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope equipped with a camera.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated and compared between treated and control groups.
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the ILK inhibitor or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
This guide provides a foundational comparison of this compound's effects in different cell lines, offering valuable data and protocols for researchers in the field of cancer drug discovery. The presented information underscores the potential of ILK inhibitors as a therapeutic strategy and highlights the importance of cross-validating their efficacy in diverse cellular contexts.
A Comparative Analysis of the In Vivo Efficacy of ILK-IN-3 Against Established Therapeutics in Oncology and Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the novel Integrin-Linked Kinase (ILK) inhibitor, ILK-IN-3, with established drugs in the fields of oncology and fibrosis. This analysis is based on publicly available preclinical data and aims to offer an objective overview to inform future research and development decisions.
Oncology: this compound in Breast Cancer
This compound, also known as QLT0267, has demonstrated notable anti-tumor activity in preclinical breast cancer models, particularly in combination with the established chemotherapeutic agent Docetaxel. The primary focus of in vivo studies has been on low HER2-expressing breast cancer.
Quantitative Efficacy Data
The following table summarizes the in vivo efficacy of this compound and Docetaxel in an orthotopic LCC6 human breast cancer xenograft model.
| Treatment Group | Dosage & Administration | Animal Model | Key Efficacy Endpoints & Results | Reference |
| This compound (QLT0267) | 200 mg/kg, oral, daily for 28 days | Nude mice with orthotopic LCC6 xenografts | - Inhibits tumor growth. - Median survival of 33 days. | [1] |
| Docetaxel | Not specified in the direct comparative study | Nude mice with orthotopic LCC6 xenografts | - Median survival of 31 days. | [1] |
| This compound + Docetaxel | This compound: 200 mg/kg, oral, daily Docetaxel: Not specified | Nude mice with orthotopic LCC6 xenografts | - Synergistic effect: Significantly improved therapeutic outcome compared to single agents. - Median survival of >90 days. | [1][2] |
| Untreated Control | Vehicle | Nude mice with orthotopic LCC6 xenografts | - Median survival of 28 days. | [1] |
Note: Specific tumor growth inhibition (TGI) percentages for this compound monotherapy in the LCC6 model were not detailed in the referenced literature. The primary endpoint highlighted was survival.
Signaling Pathway in Cancer
Integrin-Linked Kinase (ILK) is a critical node in signaling pathways that regulate cell proliferation, survival, and migration. In cancer, overexpression of ILK is associated with tumor progression and metastasis. ILK activation leads to the phosphorylation of downstream targets such as AKT and GSK3β, promoting cell survival and proliferation.
Caption: ILK signaling cascade in cancer progression.
Experimental Workflow: Orthotopic Breast Cancer Model
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of anti-cancer agents in an orthotopic breast cancer model.
Caption: Workflow for in vivo oncology studies.
Fibrosis: Investigating the Potential of ILK Inhibition
While the primary focus of this compound development has been in oncology, the role of Integrin-Linked Kinase in fibrotic processes suggests its potential as an anti-fibrotic agent. ILK is known to be involved in the activation of fibroblasts and the deposition of extracellular matrix, key events in the pathogenesis of fibrosis. However, to date, there is a lack of direct in vivo studies evaluating this compound in models of lung fibrosis.
For comparison, we present data from two established anti-fibrotic drugs, Pirfenidone and Nintedanib, in the widely used bleomycin-induced lung fibrosis model.
Quantitative Efficacy Data of Established Anti-Fibrotic Drugs
| Treatment Group | Dosage & Administration | Animal Model | Key Efficacy Endpoints & Results | Reference |
| Pirfenidone | 30 mg/kg, oral, daily | Mice with bleomycin-induced lung fibrosis | - Prophylactic treatment: Significantly prevented fibrosis formation. - Therapeutic treatment (starting day 9): Reduced lung damage and accelerated recovery. | [3] |
| Nintedanib | 60 mg/kg, oral, twice daily | Rats with bleomycin-induced lung fibrosis | - Significantly reduced fibrosis scores in three independent studies. | [2] |
Note: A direct comparison with this compound is not possible at this time due to the absence of published in vivo data for this compound in lung fibrosis models. One study did show that the ILK inhibitor QLT-0267 attenuated renal interstitial fibrosis in a mouse model of obstructive nephropathy, suggesting a potential broader anti-fibrotic role for ILK inhibitors[4].
Signaling Pathway in Fibrosis
In fibrotic diseases, ILK plays a crucial role in mediating pro-fibrotic signaling cascades. It is involved in the differentiation of fibroblasts into myofibroblasts, cells responsible for excessive extracellular matrix deposition. Key signaling molecules such as TGF-β are known to activate ILK.
References
- 1. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 4. Quercetin Synergistically Enhances the Anticancer Efficacy of Docetaxel through Induction of Apoptosis and Modulation of PI3K/AKT, MAPK/ERK, and JAK/STAT3 Signaling Pathways in MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of ILK-IN-3: A Comparative Guide with Genetic Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the small molecule inhibitor ILK-IN-3 (also known as QLT0267) with genetic knockdown of its target, Integrin-Linked Kinase (ILK). Establishing that a small molecule inhibitor's effects are genuinely due to its intended target is a critical step in drug development. This is often achieved by comparing its cellular and molecular impact to that of genetic methods like siRNA or shRNA, which specifically reduce the expression of the target protein. This guide presents experimental data and detailed protocols to facilitate such validation studies.
On-Target Efficacy: this compound vs. Genetic Knockdown
The primary mechanism of action for this compound is the inhibition of the kinase activity of ILK. This disruption of ILK function leads to a cascade of downstream effects, most notably the reduced phosphorylation of key signaling proteins such as Akt and GSK3β. Genetic knockdown of ILK via siRNA or shRNA is expected to produce a similar phenotypic outcome by reducing the total amount of ILK protein available to participate in these signaling pathways.
Studies have demonstrated that both pharmacological inhibition with ILK inhibitors and genetic silencing of ILK lead to comparable downstream cellular consequences. For instance, research has shown that both an ILK inhibitor and shRNA-mediated knockdown of ILK result in a similar decrease in the phosphorylation of Akt at Serine 473 (p-Akt Ser473) and other downstream targets like GSK3β and myosin light chain (MLC). This convergence of outcomes strongly supports the on-target activity of the inhibitor.
Quantitative Comparison of Downstream Target Inhibition
The following table summarizes the comparative effects of this compound and ILK siRNA on key downstream signaling molecules and cellular processes. The data is compiled from multiple studies to provide a comprehensive overview.
| Parameter | This compound (QLT0267) Treatment | ILK siRNA/shRNA Knockdown | Concordance |
| p-Akt (Ser473) Levels | Dose-dependent decrease | Significant reduction | High |
| p-GSK3β (Ser9) Levels | Decrease observed | Significant reduction | High |
| Cell Viability/Proliferation | Dose-dependent decrease | Significant inhibition | High |
| Cell Migration | Inhibition of migration | Significant inhibition | High |
| Apoptosis | Induction of apoptosis | Induction of apoptosis | High |
Visualizing the Validation Workflow and Signaling Pathway
To elucidate the experimental logic and the underlying biological pathway, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to validate the on-target effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
ILK Knockdown using siRNA and Western Blot Analysis
Objective: To reduce ILK protein expression and assess the downstream impact on p-Akt levels.
Materials:
-
Target cells
-
ILK-specific siRNA and scrambled control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
PBS, ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ILK, anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate and imaging system
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates to be 50-70% confluent at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20-50 pmol of ILK siRNA or scrambled control siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Cell Viability (MTT) Assay
Objective: To compare the effect of this compound and ILK knockdown on cell viability.
Materials:
-
Cells treated with this compound/vehicle or transfected with ILK/scrambled siRNA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Treatment/Transfection: Seed cells in a 96-well plate. For inhibitor studies, treat with various concentrations of this compound for 24-72 hours. For genetic studies, perform siRNA transfection as described above in a 96-well format.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (vehicle-treated or scrambled siRNA-transfected cells).
In Vitro ILK Kinase Assay
Objective: To directly measure the inhibitory effect of this compound on ILK kinase activity.
Materials:
-
Cell lysate containing ILK
-
Anti-ILK antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Kinase assay buffer
-
GSK-3 fusion protein (as substrate)
-
ATP
-
This compound at various concentrations
-
SDS-PAGE and Western blotting reagents
-
Anti-phospho-GSK3β (Ser9) antibody
Protocol:
-
Immunoprecipitation of ILK:
-
Incubate 200-500 µg of cell lysate with an anti-ILK antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2 hours.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing 1 µg of GSK-3 fusion protein as a substrate.
-
Add various concentrations of this compound or vehicle control.
-
Initiate the reaction by adding ATP (final concentration ~100 µM).
-
Incubate for 30 minutes at 30°C with gentle agitation.
-
-
Termination and Analysis:
-
Stop the reaction by adding Laemmli buffer and boiling for 5 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the phosphorylation of the GSK-3 substrate by Western blotting using an anti-phospho-GSK3β (Ser9) antibody.
-
By employing these experimental approaches and comparing the outcomes, researchers can confidently validate the on-target effects of this compound, a crucial step in its preclinical and clinical development.
Safety Operating Guide
Navigating the Safe Disposal of ILK-IN-3: A Procedural Guide
Researchers and drug development professionals handling ILK-IN-3, an integrin-linked kinase (ILK) inhibitor, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general laboratory chemical waste management principles.
Immediate Safety and Disposal Plan
The primary directive for the disposal of this compound, as outlined in its Safety Data Sheet (SDS), is to entrust both the substance and its container to an approved waste disposal facility[1][2]. This compound is recognized as being highly toxic to aquatic life with enduring effects, underscoring the critical need to prevent its release into the environment[3]. Under no circumstances should this compound or its solutions be discharged down the drain.
Quantitative Data Summary
For safe handling and storage, which directly impacts waste generation and disposal procedures, refer to the following quantitative information.
| Parameter | Value | Source |
| Storage Temperature (Stock Solution) | -20°C or -80°C | MedchemExpress |
| Solubility in DMSO | ≥ 46 mg/mL | Selleck Chemicals[4] |
Experimental Protocols for Disposal
The disposal of this compound should be managed as a hazardous chemical waste. The following protocols provide a detailed methodology for its collection and disposal.
Waste Segregation and Collection
-
Identify as Hazardous Waste: All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, flasks), must be treated as hazardous chemical waste.
-
Use Designated Waste Containers:
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a clearly labeled, durable, and leak-proof solid waste container.
-
Liquid waste (e.g., unused experimental solutions, solvent rinsates) must be collected in a separate, compatible, and clearly labeled liquid waste container. The container should be made of a material that will not react with the solvents used (e.g., glass or appropriate plastic).
-
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary solvent(s) used. The accumulation start date should also be clearly marked.
Decontamination of Labware
-
Initial Rinse: Glassware and other reusable lab equipment that have come into contact with this compound should be rinsed with a small amount of the appropriate solvent (e.g., DMSO, ethanol) to remove the majority of the residue. This initial rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.
-
Secondary Wash: Following the initial solvent rinse, wash the labware with an appropriate laboratory detergent and water.
-
Final Rinse: Thoroughly rinse the labware with deionized water.
Disposal of Empty Containers
-
Triple Rinse: The original container of this compound must be triple-rinsed with a suitable solvent. The rinsate from all three rinses must be collected as hazardous liquid waste.
-
Deface Label: After triple-rinsing, the original label on the container should be completely defaced or removed to prevent accidental reuse.
-
Dispose of Container: The triple-rinsed and defaced container can then be disposed of according to your institution's guidelines for non-hazardous solid waste.
Spill Management
In the event of a spill, the following procedure should be followed:
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Containment: For liquid spills, use an absorbent material such as diatomite or a universal binder to contain the spill[5].
-
Collection: Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.
-
Decontamination: Decontaminate the spill area and any affected equipment by wiping with a suitable solvent, followed by a detergent and water wash. All materials used for decontamination are to be disposed of as hazardous solid waste.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following diagrams illustrate the key decision points and pathways.
References
Personal protective equipment for handling ILK-IN-3
Essential Safety and Handling Guide for ILK-IN-3
Disclaimer: This document provides essential safety and logistical information for handling the potent pharmaceutical compound this compound. As no specific, official Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent Active Pharmaceutical Ingredients (APIs) and kinase inhibitors. This information should be supplemented by a compound-specific risk assessment before any handling occurs.
This compound is an integrin linked kinase (ILK) inhibitor with antitumor activity.[1][2] As with many kinase inhibitors, it is considered a potent compound, and appropriate safety precautions must be taken to minimize exposure.[3][4][5]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-face pieces can offer high Assigned Protection Factors (APFs).[6] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[6] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection for highly potent compounds.[4][6] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.[6] |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.[6] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing.[6] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn for added protection.[6] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[6] |
Operational Plan
A clear and well-rehearsed operational plan is essential for safely handling potent compounds like this compound.
Preparation:
-
Designated Area: All handling of this compound, especially weighing the solid compound and preparing stock solutions, should be conducted in a designated area, such as a certified chemical fume hood, a Class II Biosafety Cabinet (BSC), or a containment isolator.[4][7]
-
Workspace Setup: Cover the work surface with absorbent, plastic-backed paper.[4] Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[6]
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area.[4][6]
Handling:
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.[6]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[6] A stock solution can be prepared in DMSO.[1]
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[6]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[4][6]
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.[4]
-
Solid Waste: This includes contaminated gloves, absorbent paper, pipette tips, and empty vials. Place these items in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not dispose of this waste down the drain.[8][9]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[9]
-
Waste Pickup: All hazardous waste must be disposed of through your institution's official hazardous waste collection program.[9][10]
Spill Management
In the event of a spill, immediately alert others in the area.[6]
-
Evacuate: If the spill is large or generates significant aerosols, evacuate the immediate area.
-
Secure the Area: Cordon off the spill area to prevent others from entering.
-
Cleanup: Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[6] For large spills, industrial-thickness gloves made from latex, neoprene, nitrile, or synthetic rubber should be available.[11]
Visualized Workflow for Safe Handling of Potent Compounds
Caption: A flowchart outlining the key steps for safely handling potent compounds in a laboratory setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. benchchem.com [benchchem.com]
- 7. witpress.com [witpress.com]
- 8. acs.org [acs.org]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
